Benznidazole-d7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C12H12N4O3 |
|---|---|
Peso molecular |
267.29 g/mol |
Nombre IUPAC |
N-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)/i1D,2D,3D,4D,5D,8D2 |
Clave InChI |
CULUWZNBISUWAS-LINRZHOGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)CN2C=CN=C2[N+](=O)[O-])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Benznidazole-d7 in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benznidazole is a primary therapeutic agent for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi. Accurate quantification of Benznidazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This technical guide provides an in-depth overview of the purpose and application of Benznidazole-d7, a deuterated analogue of Benznidazole, which serves as a critical internal standard in bioanalytical methodologies. The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry for its ability to ensure high accuracy and precision.
The Purpose of this compound: An Internal Standard
In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.
This compound is an ideal internal standard for the quantification of Benznidazole for the following reasons:
-
Similar Physicochemical Properties: As a deuterated analog, this compound has nearly identical chemical and physical properties to Benznidazole. This ensures that it behaves similarly during extraction, chromatography, and ionization.
-
Co-elution with Analyte: this compound co-elutes with Benznidazole during chromatographic separation, meaning they experience the same matrix effects in the mass spectrometer's ion source.
-
Distinct Mass-to-Charge Ratio: Due to the presence of seven deuterium atoms, this compound has a higher mass than Benznidazole. This allows the mass spectrometer to distinguish between the analyte and the internal standard.
By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, even if there are variations in sample volume, extraction efficiency, or instrument performance.
Experimental Protocol: Quantification of Benznidazole in Human Plasma using UPLC-MS/MS
This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Benznidazole and Posaconazole in human plasma, utilizing this compound as an internal standard.
Materials and Reagents
-
Benznidazole (analyte)
-
This compound (internal standard)
-
Posaconazole (co-analyte)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benznidazole, this compound, and Posaconazole in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Benznidazole and Posaconazole stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 50 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube. The acetonitrile also acts as a protein precipitation agent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Data Presentation
UPLC-MS/MS Method Parameters
| Parameter | Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Benznidazole | 261.0 | 106.0 | 80 | 25 | 20 |
| This compound | 268.0 | 113.0 | 80 | 25 | 20 |
| Posaconazole | 701.2 | 653.2 | 80 | 45 | 25 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Benznidazole.
Caption: Logical relationship for quantification using an internal standard.
Benznidazole-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Benznidazole-d7. This deuterated analog of the anti-chagasic drug Benznidazole serves as a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy and precision in bioanalytical assays.
Chemical Structure and Properties
This compound is a labeled form of Benznidazole where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution minimally alters the chemical properties of the molecule while significantly increasing its mass, making it an ideal internal standard for mass spectrometry-based quantification.
Chemical Structure:
The precise positions of the seven deuterium atoms on the benzyl group are crucial for its use as a stable internal standard. The structure is inferred from the non-deuterated Benznidazole.
Physical and Chemical Properties:
Quantitative data for this compound is not extensively published. However, the properties of Benznidazole provide a close reference. The key difference lies in the molecular weight due to the deuterium labeling.
| Property | Benznidazole | This compound | Reference |
| Molecular Formula | C₁₂H₁₂N₄O₃ | C₁₂H₅D₇N₄O₃ | [1],[2] |
| Molecular Weight | 260.25 g/mol | 267.29 g/mol | [1],[2] |
| Appearance | Yellowish, crystalline powder | - | [3] |
| Melting Point | 188.5-190 °C | - | |
| Solubility | Practically insoluble in water; sparingly soluble in acetone and ethanol; slightly soluble in methanol. | Slightly soluble in Chloroform, DMSO, and Methanol. | , |
| Storage | Room temperature | -20°C |
Mechanism of Action of Benznidazole
The trypanocidal activity of Benznidazole, and by extension this compound, is dependent on its activation within the parasite Trypanosoma cruzi. This process involves the reduction of its nitro group, a reaction catalyzed by a specific parasitic enzyme.
Reductive Activation Pathway:
The following diagram illustrates the key steps in the activation of Benznidazole.
Caption: Reductive activation of Benznidazole in Trypanosoma cruzi.
This activation cascade leads to the generation of highly reactive electrophilic metabolites. These metabolites can covalently bind to essential parasitic macromolecules, including DNA, proteins, and lipids, leading to widespread cellular damage and ultimately, parasite death.
Metabolism of Benznidazole in Trypanosoma cruzi
Metabolomic studies have revealed that Benznidazole undergoes extensive biotransformation within the parasite. The resulting metabolites include reduction products and covalent adducts with low molecular weight thiols.
Metabolic Pathway:
The diagram below outlines the major metabolic transformations of Benznidazole within the parasite.
Caption: Metabolic pathway of Benznidazole in T. cruzi.
This metabolic activity, particularly the formation of adducts with crucial thiols like trypanothione and glutathione, leads to significant depletion of the parasite's antioxidant defenses, contributing to its demise.
Experimental Protocols
Synthesis of Benznidazole
The following is a generalized protocol for the synthesis of Benznidazole, which can be adapted for the synthesis of this compound by using deuterated starting materials.
Workflow for Benznidazole Synthesis:
Caption: General workflow for the synthesis of Benznidazole.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-nitroimidazole and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., an alcohol).
-
Addition of Haloacetate: Add a haloacetate ester (e.g., ethyl bromoacetate) to the stirred reaction mixture.
-
Reaction with Benzylamine: After a suitable reaction time, add benzylamine (or benzylamine-d7 for the synthesis of the deuterated analog).
-
Precipitation: Add water to the reaction mixture to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash with cold water.
-
Drying: Dry the crude product under vacuum.
-
Crystallization: Dissolve the crude product in a mixture of acetone, methanol, and water. Cool the solution to induce crystallization of the pure Benznidazole.
-
Isolation: Filter the crystals, wash with a cold solvent, and dry to obtain the final product.
Quantification of Benznidazole in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Benznidazole in biological matrices, such as plasma or urine, using this compound as an internal standard.
LC-MS/MS Analysis Workflow:
Caption: Workflow for LC-MS/MS quantification of Benznidazole.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile), followed by vortexing and centrifugation.
-
Alternatively, perform liquid-liquid extraction with an appropriate solvent.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions for Benznidazole and this compound using Multiple Reaction Monitoring (MRM).
-
Benznidazole: Monitor the transition of the precursor ion [M+H]⁺ (m/z 261.1) to a characteristic product ion.
-
This compound: Monitor the transition of the precursor ion [M+H]⁺ (m/z 268.1) to its corresponding product ion.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known Benznidazole concentrations with a fixed concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of Benznidazole in the unknown samples by interpolating from the calibration curve.
-
This technical guide provides a foundational understanding of this compound for its effective application in research and drug development. The provided protocols and diagrams serve as a starting point for laboratory investigations. For specific applications, further optimization of experimental conditions is recommended.
References
An In-depth Technical Guide to the Synthesis and Purification of Benznidazole-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Benznidazole-d7 (N-(benzyl-d7)-2-(2-nitro-1H-imidazol-1-yl)acetamide), an isotopically labeled version of the antiparasitic drug Benznidazole. Labeled compounds like this compound are crucial internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.
Overview of Benznidazole
Benznidazole is a nitroimidazole derivative used in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1] It functions as a prodrug, activated by parasitic nitroreductases to generate reactive metabolites that damage the parasite's DNA and other macromolecules.[2][3]
Synthesis of this compound
The proposed synthesis proceeds via the reaction of 2-nitroimidazole with an ethyl haloacetate followed by the introduction of benzylamine-d7.
Key Starting Materials
-
2-Nitroimidazole: Commercially available.
-
Ethyl bromoacetate: Commercially available.
-
Benzylamine-d7: This is the key deuterated starting material. It can be synthesized through various methods, including the reductive amination of benzaldehyde-d6 or by H/D exchange on benzylamine using a suitable catalyst and deuterium source.[5] It is also commercially available from specialized chemical suppliers.
Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of unlabeled Benznidazole.
Step 1: N-Alkylation of 2-Nitroimidazole
-
To a stirred solution of 2-nitroimidazole (1 equivalent) and a suitable base such as potassium carbonate (1.2 equivalents) in a polar aprotic solvent like ethanol, add ethyl bromoacetate (1.1 equivalents).
-
Heat the reaction mixture to approximately 70°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 50°C. Do not isolate the intermediate, ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate.
Step 2: Amidation with Benzylamine-d7
-
To the cooled reaction mixture from Step 1, directly add benzylamine-d7 (3.0 equivalents).
-
Stir the resulting suspension at 50°C for 16-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude this compound.
-
Cool the slurry to 0-5°C and stir for an additional 2 hours to maximize precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the crude product under vacuum at 50°C.
Purification of this compound
Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and any unlabeled Benznidazole. Recrystallization is the most common and effective method.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a heated solvent mixture of acetone and methanol (e.g., a 1:1 volumetric ratio).
-
Add a small amount of water to the solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified this compound under vacuum at 50°C.
For highly pure material, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.
Data Presentation
Expected Quantitative Data
| Parameter | Expected Value | Reference/Comment |
| Molecular Formula | C₁₂H₅D₇N₄O₃ | |
| Molecular Weight | 267.29 g/mol | |
| Appearance | Off-white to pale yellow solid | Based on unlabeled Benznidazole |
| Melting Point | 189-192 °C | For unlabeled Benznidazole |
| Overall Yield | 80-90% | Based on similar syntheses of unlabeled Benznidazole |
| Chemical Purity (HPLC) | >98% | Typical purity for pharmaceutical reference standards |
| Isotopic Purity | >98% | Standard for deuterated internal standards |
Expected Analytical Data
-
Mass Spectrometry (ESI+) : The protonated molecule [M+H]⁺ is expected at m/z 268.3. The corresponding ion for unlabeled Benznidazole is observed at m/z 261.1.
-
¹H NMR Spectroscopy : The spectrum is expected to show the signals for the imidazole ring protons. The signals corresponding to the benzyl ring and the methylene bridge protons will be absent due to deuteration.
-
¹³C NMR Spectroscopy : The spectrum will be similar to that of unlabeled Benznidazole, with potential minor shifts and changes in splitting patterns for the deuterated carbons due to the C-D coupling.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action of Benznidazole
Caption: Reductive activation pathway of Benznidazole in Trypanosoma cruzi.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. From Benznidazole to New Drugs: Nanotechnology Contribution in Chagas Disease [mdpi.com]
- 4. Benznidazole, a drug employed in the treatment of Chagas' disease, down-regulates the synthesis of nitrite and cytokines by murine stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
Decoding the Certificate of Analysis: A Technical Guide to Benznidazole-d7
An in-depth guide to understanding the Certificate of Analysis for Benznidazole-d7, tailored for researchers, scientists, and professionals in drug development.
A Certificate of Analysis (CoA) for a deuterated standard like this compound is a critical document that guarantees its quality and purity. For researchers and drug developers, a thorough understanding of this document is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a detailed explanation of the key components of a this compound CoA, including the experimental methodologies and data interpretation.
Chemical Identity and Purity
The primary section of a CoA confirms the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a standard technique used for this purpose.
Table 1: Chemical Identity and Purity Data
| Parameter | Specification | Result |
| Chemical Name | This compound | Conforms |
| Molecular Formula | C₁₂H₅D₇N₄O₃ | Conforms |
| Molecular Weight | 267.30 g/mol | Conforms |
| Purity (HPLC) | ≥98% | 99.5% |
A stability-indicating HPLC method with a Diode Array Detector (HPLC-DAD) is often employed to determine the purity of Benznidazole and to ensure that no degradation products are present[1][2].
-
Instrumentation : An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, degasser, column thermostat, autosampler, and a diode array detector[2].
-
Column : A C18 column is typically used for separation.
-
Mobile Phase : A mixture of acetonitrile and water is commonly used as the mobile phase.
-
Detection : The detector is set to scan a range of wavelengths (e.g., 200-400 nm) to identify and quantify Benznidazole and any potential impurities[2]. The maximum absorption for Benznidazole is around 323 nm[3].
-
Quantification : The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.
Isotopic Enrichment
For a deuterated standard, the isotopic enrichment is a critical parameter that indicates the percentage of molecules containing the deuterium isotopes at the specified positions.
Table 2: Isotopic Enrichment Data
| Parameter | Specification | Result |
| Isotopic Enrichment | ≥98% | 99.2% |
| Deuterium Incorporation | d7 | Conforms |
High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the isotopic enrichment and confirming the structural integrity of deuterated compounds.
-
Mass Spectrometry (MS) : LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) is used to determine the isotopic distribution of the molecule. By analyzing the full scan mass spectrum, the relative intensities of the ions corresponding to the deuterated and non-deuterated species are measured to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the positions of the deuterium labels and the overall structure of the molecule. The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum confirms the incorporation of deuterium.
It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the mole fraction of the isotope at a specific site, while species abundance is the percentage of molecules with a specific isotopic composition.
Residual Solvents
Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances. Their levels are strictly controlled due to their potential toxicity.
Table 3: Residual Solvents Analysis
| Solvent | Class | Limit (ppm) | Result (ppm) |
| Methanol | 2 | 3000 | <50 |
| Acetone | 3 | 5000 | <50 |
| Dichloromethane | 2 | 600 | <10 |
The analysis of residual solvents is typically performed according to the United States Pharmacopeia (USP) <467> guidelines using a Headspace Gas Chromatography (HS-GC) system with a Flame Ionization Detector (FID). This technique is well-suited for the analysis of volatile organic compounds in a solid matrix.
-
Instrumentation : A GC system equipped with a headspace autosampler and an FID.
-
Sample Preparation : A precisely weighed amount of the this compound sample is placed in a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
-
Analysis : The vial is heated to a specific temperature, allowing the volatile residual solvents to partition into the headspace gas. A sample of the headspace is then automatically injected into the GC for separation and quantification.
-
Classification : Solvents are classified into three classes based on their toxicity: Class 1 solvents are the most toxic and should be avoided, Class 2 solvents have less severe toxicity, and Class 3 solvents have low toxic potential.
Elemental Impurities (Heavy Metals)
Elemental impurities in drug products can arise from various sources, including raw materials and manufacturing equipment. Their levels are monitored to ensure patient safety.
Table 4: Elemental Impurities Analysis
| Element | Class | Limit (µg/g) | Result (µg/g) |
| Arsenic (As) | 1 | 1.5 | <0.1 |
| Cadmium (Cd) | 1 | 0.5 | <0.05 |
| Lead (Pb) | 1 | 0.5 | <0.1 |
| Mercury (Hg) | 1 | 1.5 | <0.1 |
ICP-MS is the standard technique for the analysis of elemental impurities in pharmaceuticals, as outlined in USP <232> and <233>. It offers high sensitivity and the ability to detect a wide range of elements at trace levels.
-
Instrumentation : An ICP-MS instrument.
-
Sample Preparation : The this compound sample is typically digested using a strong acid (e.g., nitric acid) in a closed-vessel microwave digestion system to bring the elements into solution.
-
Analysis : The digested sample solution is introduced into the ICP-MS, where it is ionized in a high-temperature argon plasma. The resulting ions are then separated by their mass-to-charge ratio and detected.
-
Classification : Elemental impurities are categorized into classes based on their toxicity. Class 1 elements (As, Cd, Hg, and Pb) are human toxicants and are the most critical to control.
Visualizing the Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for this compound.
References
Commercial Suppliers and Technical Guide for Benznidazole-d7 in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of commercial suppliers for Benznidazole-d7, a critical reagent for research and development, particularly in pharmacokinetic and bioanalytical studies. It includes a detailed comparison of available products, standardized experimental protocols for its use as an internal standard, and a visual representation of a typical experimental workflow.
Commercial Suppliers of this compound
This compound, the deuterated analog of Benznidazole, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods to ensure the accuracy and precision of quantification. Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for this compound available from prominent commercial suppliers. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for lot-specific purity data.
| Supplier | Product Code(s) | Available Quantities | Purity Specification |
| LGC Standards | TRC-B197927 | 1 mg, 10 mg | CoA available with product |
| United States Biological | 442303 | 1 mg | Highly Purified |
| Axios Research | - | Inquire for details | Comprehensive CoA provided |
| Toronto Research Chemicals (TRC) | TRC-B197927-10MG | 10 mg | CoA available upon request |
Experimental Protocols: Bioanalytical Method for Benznidazole Quantification using this compound
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benznidazole in a biological matrix (e.g., plasma) using this compound as an internal standard. This method is crucial for pharmacokinetic studies.
1. Preparation of Stock and Working Solutions
-
Benznidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Benznidazole in a suitable solvent such as methanol or acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Benznidazole stock solution.
-
Working Solutions: Prepare serial dilutions of the Benznidazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations. The IS working solution is typically prepared at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological sample (plasma, urine), calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benznidazole: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The specific m/z values will need to be determined empirically.
-
4. Data Analysis
-
Quantify Benznidazole concentrations in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Benznidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in a typical pharmacokinetic study utilizing an internal standard like this compound.
Isotopic Purity of Benznidazole-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benznidazole is a crucial therapeutic agent in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. To accurately study its pharmacokinetics, metabolism, and bioequivalence, a stable isotope-labeled internal standard is indispensable. Benznidazole-d7, a deuterated analog of Benznidazole, serves this critical role in bioanalytical studies. The isotopic purity of this compound is a paramount parameter that directly influences the accuracy, precision, and reliability of quantitative analytical methods. This technical guide provides an in-depth overview of the importance of the isotopic purity of this compound, methods for its determination, and its application in research and drug development.
The Critical Role of Isotopic Purity
High isotopic purity of this compound is essential for its function as an internal standard in mass spectrometry-based bioanalysis. The primary reasons for this criticality are:
-
Minimizing Cross-Talk: An ideal internal standard should have a distinct mass-to-charge ratio (m/z) from the analyte (unlabeled Benznidazole). If the this compound standard contains a significant percentage of lower-mass isotopologues (e.g., d6, d5, or d0 - unlabeled), these will interfere with the signal of the native analyte, leading to an overestimation of the analyte's concentration.
-
Ensuring Accurate Quantification: The concentration of the internal standard is assumed to be constant across all samples. If the isotopic distribution of the standard is not well-characterized and consistent, the response factor used for quantification will be inaccurate, leading to biased results.
-
Maintaining Method Sensitivity: The presence of unlabeled Benznidazole (d0) in the deuterated standard can artificially elevate the lower limit of quantification (LLOQ) of the analytical method, as it contributes to the background signal at the analyte's m/z.
-
Consistency and Reproducibility: High and consistent isotopic purity from batch to batch ensures the long-term reliability and reproducibility of the bioanalytical method, which is crucial for longitudinal studies and multi-site clinical trials.
Quantitative Data on Isotopic Purity
While specific batch-to-batch isotopic purity data for commercially available this compound can be found on the Certificate of Analysis (CoA) provided by the supplier[1][2], a typical specification for a high-quality deuterated internal standard is presented below. The data represents the desired distribution of isotopic species.
| Isotopic Species | Description | Typical Abundance (%) |
| d7 | Fully deuterated Benznidazole | > 98% |
| d6 | Benznidazole with 6 deuterium atoms | < 2% |
| d5 | Benznidazole with 5 deuterium atoms | < 0.5% |
| d4 | Benznidazole with 4 deuterium atoms | < 0.1% |
| d3 | Benznidazole with 3 deuterium atoms | < 0.1% |
| d2 | Benznidazole with 2 deuterium atoms | < 0.1% |
| d1 | Benznidazole with 1 deuterium atom | < 0.1% |
| d0 | Unlabeled Benznidazole | < 0.1% |
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Isotopic Purity Assessment by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method is used to determine the distribution of different isotopologues of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Perform a serial dilution of the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.
2. LC-HRMS Analysis:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Data Acquisition: Acquire data in full scan mode over a mass range that includes the unlabeled Benznidazole ([M+H]⁺ ≈ 261.09 m/z) and the fully deuterated this compound ([M+H]⁺ ≈ 268.13 m/z).
3. Data Analysis:
- Extract the ion chromatograms for each expected isotopologue (d0 to d7).
- Integrate the peak areas for each isotopologue.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
- It is crucial to correct for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O) using appropriate software to obtain the true isotopic enrichment of deuterium.
Protocol 2: Confirmation of Deuteration Site and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ²H-NMR are used to confirm the positions of deuteration and to estimate the overall isotopic enrichment.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in a suitable deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6, Chloroform-d). For ¹H-NMR, a non-deuterated solvent can also be used if the residual solvent peaks do not interfere.
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H-NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling. The integration of any residual proton signals at these positions can be used to estimate the percentage of non-deuterated species.
- ²H-NMR: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the successful incorporation of deuterium.
3. Data Analysis:
- In the ¹H-NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a proton signal from a non-deuterated position on the molecule (if available) or to an internal standard with a known concentration.
- In the ²H-NMR spectrum, the relative integration of the deuterium signals can provide information about the distribution of deuterium at different sites.
Mandatory Visualizations
Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.
Caption: Workflow for Isotopic Purity Confirmation by NMR.
Caption: Importance of High Isotopic Purity of this compound.
Conclusion
The isotopic purity of this compound is a non-negotiable quality attribute for its use as an internal standard in the bioanalysis of Benznidazole. Rigorous assessment of isotopic distribution using techniques such as LC-HRMS and NMR is imperative to ensure the generation of accurate and reliable data in pharmacokinetic, toxicokinetic, and bioequivalence studies. Researchers and drug development professionals must demand and verify the high isotopic purity of this compound to maintain the integrity and validity of their analytical findings, ultimately contributing to the safe and effective use of Benznidazole in the treatment of Chagas disease.
References
An In-depth Technical Guide to Benznidazole and Benznidazole-d7
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of Benznidazole and its deuterated analog, Benznidazole-d7. It explores their core differences, from fundamental physicochemical properties to their distinct roles in therapeutic and analytical applications. The document outlines the mechanism of action of Benznidazole, the principles of isotopic labeling, and the practical application of this compound in quantitative bioanalysis.
Core Differences: Therapeutic Agent vs. Analytical Standard
The primary distinction lies in their intended use. Benznidazole is an antiparasitic drug used to treat Chagas disease[1]. This compound is a stable isotope-labeled (SIL) analog of Benznidazole, where seven hydrogen atoms have been replaced with deuterium. This structural modification makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), used to quantify Benznidazole in biological matrices.
Physicochemical Properties
The substitution of hydrogen with deuterium results in a predictable increase in molecular weight, a key feature for mass spectrometry-based differentiation.
| Property | Benznidazole | This compound | Data Source(s) |
| Chemical Formula | C₁₂H₁₂N₄O₃ | C₁₂H₅D₇N₄O₃ | [1] |
| Molar Mass | 260.25 g/mol | Approx. 267.30 g/mol | [1][2] |
| Melting Point | 188.5 to 190 °C | Not typically used as a therapeutic, melting point is not a critical specification. | [1] |
| Appearance | Crystalline solid | Solid |
Note: The molar mass of this compound is calculated based on the mass of Benznidazole by subtracting the mass of 7 protium atoms and adding the mass of 7 deuterium atoms.
Structural Differences
The core structure remains identical except for the isotopic substitution on the benzyl group. This ensures that this compound has nearly identical chemical and physical properties to Benznidazole, such as solubility and chromatographic retention time, which is crucial for its role as an internal standard.
References
The Definitive Guide to Benznidazole-d7 in Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of Benznidazole-d7 as an internal standard in the pharmacokinetic analysis of the anti-Chagas disease drug, benznidazole. By leveraging the principles of stable isotope dilution and mass spectrometry, this compound ensures the accuracy and precision of bioanalytical methods, a cornerstone of robust drug development and clinical monitoring.
Introduction: The Imperative for Precision in Benznidazole Pharmacokinetics
Benznidazole is a primary therapeutic agent for Chagas disease, a parasitic illness with significant global health impact. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. Accurate quantification of benznidazole in biological matrices is therefore essential. This is achieved through validated bioanalytical methods, where the use of a stable isotope-labeled internal standard like this compound is the gold standard.
The Role of Deuterated Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological samples due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS can be affected by variations in sample preparation, chromatographic retention, and ionization efficiency. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is a non-radioactive variant of the analyte where one or more atoms have been replaced with a heavier isotope (in this case, deuterium).
The fundamental principle is that the SIL-IS behaves nearly identically to the analyte throughout the entire analytical process. Any sample loss during extraction, or fluctuations in instrument response, will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.
Physicochemical Properties
| Property | Benznidazole | This compound |
| Chemical Name | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | N-(benzyl-d7)-2-(2-nitro-1H-imidazol-1-yl)acetamide |
| Molecular Formula | C₁₂H₁₂N₄O₃ | C₁₂H₅D₇N₄O₃ |
| Molecular Weight | 260.25 g/mol | 267.30 g/mol |
| Isotopic Enrichment | Not Applicable | >98% Deuterium |
Pharmacokinetic Parameters of Benznidazole
The following table summarizes key pharmacokinetic parameters of benznidazole from various studies in humans and mice. These values highlight the importance of precise analytical methods for characterizing the drug's behavior in different populations and models.
| Parameter | Human (Adults) - Single 100 mg dose | Mouse (BALB/c) - Single 10-100 mg/kg dose |
| Tmax (h) | 2.93 - 3.5[1][2] | 0.49 - 1.47[3] |
| Cmax (µg/mL) | 2.19 - 2.2[2][4] | Varies with dose |
| AUC (µg·h/mL) | 46.4 - 51.31 | Varies with dose |
| Half-life (t½) (h) | 12.1 - 13.27 | ~3 |
| Apparent Volume of Distribution (Vd/F) (L) | 39.19 | Dose-dependent |
| Apparent Clearance (CL/F) (L/h) | 2.04 | Dose-dependent |
| Bioavailability (%) | ~92 | Not explicitly stated |
Experimental Protocol: Quantification of Benznidazole in Plasma using this compound
This section outlines a typical experimental protocol for the quantification of benznidazole in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for benznidazole analysis.
Materials and Reagents
-
Benznidazole reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benznidazole: m/z 261.1 → 106.1 (Quantifier), m/z 261.1 → 77.1 (Qualifier)
-
This compound: m/z 268.1 → 113.1 (Quantifier)
-
Visualizations
Chemical Structures
Caption: Chemical structures of Benznidazole and this compound.
Bioanalytical Workflow
Caption: Experimental workflow for plasma sample analysis.
Rationale for Using a Deuterated Internal Standard
Caption: Logic of using a deuterated internal standard for accuracy.
Conclusion
This compound is an indispensable tool in the pharmacokinetic evaluation of benznidazole. Its use as an internal standard in LC-MS/MS bioanalysis provides the necessary accuracy and precision to confidently characterize the drug's behavior in preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a foundational understanding of the principles, protocols, and data integral to the successful application of this compound in advancing the therapeutic use of benznidazole for Chagas disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Systematic Review and Meta-analysis of the Pharmacokinetics of Benznidazole in the Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benznidazole-d7 in Advancing Chagas Disease Research: A Technical Guide
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America.[1] Benznidazole is a primary chemotherapeutic agent for treating this disease, although its efficacy can be limited, especially in the chronic phase, and it is associated with notable side effects.[1] To optimize treatment regimens, understand its metabolic fate, and develop more effective therapies, precise and accurate quantification of benznidazole in biological matrices is paramount. This technical guide delves into the critical role of Benznidazole-d7, a deuterium-labeled stable isotope of benznidazole, in enhancing the rigor and reliability of Chagas disease research. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Chagas disease and the pharmacology of benznidazole.
Core Principles: The Utility of Deuterium-Labeled Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard.[2] this compound serves as an ideal internal standard for benznidazole quantification. By replacing seven hydrogen atoms with deuterium, a stable, non-radioactive isotope, this compound possesses a distinct mass signature detectable by mass spectrometry.[2] This key difference allows it to be differentiated from the unlabeled benznidazole, while its chemical and physical properties remain nearly identical.
The fundamental advantage of using this compound is its ability to compensate for variability during sample preparation and analysis.[2] When a known amount of this compound is added to a biological sample at the beginning of the workflow, it experiences the same conditions as the endogenous benznidazole. This includes extraction efficiency, matrix effects (suppression or enhancement of ionization), and instrument response variations. By normalizing the signal of benznidazole to that of this compound, a more accurate and precise quantification can be achieved.
Synthesis of this compound
While specific proprietary synthesis methods for this compound are not extensively published in peer-reviewed literature, a general approach can be inferred from known benznidazole synthesis routes. The synthesis of benznidazole typically involves the reaction of 2-nitroimidazole with a haloacetate ester, followed by reaction with benzylamine. Deuterium atoms can be incorporated into the benzylamine starting material to create a deuterated benznidazole. For example, using benzylamine-d7, where the seven hydrogen atoms on the phenyl ring and the methylene bridge are replaced with deuterium, would yield this compound.
Quantitative Analysis of Benznidazole using this compound as an Internal Standard
The use of this compound is central to the development of robust and validated bioanalytical methods for quantifying benznidazole in various biological matrices such as plasma, serum, and tissue homogenates. The most common analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Table 1: Representative LC-MS/MS Parameters for Benznidazole Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.15 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Benznidazole | Precursor Ion (m/z): 261, Product Ion (m/z): 106 or 201 |
| This compound | Precursor Ion (m/z): 268, Product Ion (m/z): 113 or 208 |
| Dwell Time | 100 - 200 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
Note: These are representative parameters and should be optimized for the specific instrumentation and application.
Experimental Protocol: Quantification of Benznidazole in Human Plasma
This protocol outlines a typical workflow for the quantification of benznidazole in human plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma (blank, and study samples)
-
Benznidazole reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Stock and Working Solutions:
-
Benznidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve benznidazole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Benznidazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 acetonitrile:water to create calibration standards.
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Benznidazole/Benznidazole-d7) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the data.
-
Determine the concentration of benznidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Table 2: Bioanalytical Method Validation Parameters for Benznidazole Quantification
The following table summarizes key validation parameters that should be assessed according to regulatory guidelines (e.g., EMA, FDA).
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the matrix factor should be ≤ 15% |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Pharmacokinetic Studies
This compound is instrumental in pharmacokinetic (PK) studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of benznidazole. The use of a stable isotope-labeled internal standard ensures high-quality data for the accurate determination of key PK parameters.
Table 3: Representative Pharmacokinetic Parameters of Benznidazole in Humans (Single 100 mg Oral Dose)
| Parameter | Value (Mean ± SD or Range) | Reference |
| Cmax (µg/mL) | 2.2 - 2.9 | |
| Tmax (h) | 2.5 - 3.5 | |
| AUC₀-t (µg·h/mL) | 32.0 - 46.4 | |
| t½ (h) | 8.0 - 12.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life.
Metabolic Profiling
Understanding the metabolism of benznidazole is crucial for identifying potentially active or toxic metabolites and for elucidating its mechanism of action. While not used directly for metabolic imaging in the same way as deuterated substrates like glucose, this compound is a valuable tool in metabolic profiling studies. By using this compound as an internal standard, researchers can confidently quantify the parent drug while identifying and semi-quantitatively measuring its metabolites.
Metabolomics studies have revealed that benznidazole undergoes extensive metabolism, primarily through nitroreduction to amino-benznidazole, followed by N-glucuronidation. Other metabolic pathways include imidazole-ring cleavage, oxidations, and cysteine conjugations.
Visualizing Workflows and Pathways
To further clarify the processes described, the following diagrams illustrate the experimental workflow for benznidazole quantification and the metabolic pathway of benznidazole.
Caption: Experimental workflow for the quantification of benznidazole in plasma using this compound.
Caption: Simplified metabolic pathway of benznidazole.
Conclusion
This compound is an indispensable tool for researchers in the field of Chagas disease. Its use as an internal standard in LC-MS/MS bioanalytical methods significantly enhances the accuracy, precision, and robustness of benznidazole quantification. This, in turn, enables more reliable pharmacokinetic modeling, a deeper understanding of drug metabolism, and ultimately, contributes to the development of improved therapeutic strategies for Chagas disease. The methodologies and data presented in this guide provide a framework for the effective implementation of this compound in research settings, fostering higher quality data to address the challenges posed by this neglected tropical disease.
References
preliminary studies using Benznidazole-d7
An In-Depth Technical Guide on the Application of Benznidazole-d7 in Preliminary Studies
Introduction
Benznidazole is a crucial therapeutic agent for the treatment of Chagas disease, a parasitic illness caused by Trypanosoma cruzi.[1][2] The development and clinical application of Benznidazole necessitate robust and accurate analytical methods to determine its concentration in biological matrices. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This compound, a deuterated isotopologue of Benznidazole, serves as an indispensable tool in these analytical methodologies, primarily as an internal standard for mass spectrometry-based assays. This technical guide provides a comprehensive overview of the role and application of this compound in the preliminary studies of Benznidazole, tailored for researchers, scientists, and drug development professionals.
Stable isotope-labeled compounds, such as those labeled with deuterium, are widely used in drug metabolism and pharmacokinetic studies.[3] The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to its ability to compensate for variability in sample preparation and instrument response. This compound, having chemical and physical properties nearly identical to Benznidazole, co-elutes chromatographically and experiences similar ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z). This allows for highly precise and accurate quantification of the parent drug.
Experimental Protocols: Quantification of Benznidazole using this compound
The quantification of Benznidazole in biological samples like plasma, blood, and tissues is a critical component of preclinical and clinical studies. The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing this compound as an internal standard.
Sample Preparation
A common method for extracting Benznidazole from biological matrices is liquid-liquid extraction or protein precipitation.
-
Spiking with Internal Standard : To a known volume of the biological sample (e.g., 100 µL of plasma), a small volume of a concentrated solution of this compound is added.
-
Protein Precipitation : A protein precipitating agent, such as acetonitrile or methanol, is added to the sample. For instance, 300 µL of acetonitrile can be added to the 100 µL plasma sample.
-
Vortexing and Centrifugation : The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation. Subsequently, the sample is centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : The clear supernatant containing Benznidazole and this compound is carefully transferred to a clean tube.
-
Evaporation and Reconstitution : The supernatant is evaporated to dryness under a stream of nitrogen gas. The dried residue is then reconstituted in a small volume of the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of Benznidazole and this compound are typically performed using a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is often employed.
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume : 5 to 20 µL of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is generally used.
-
Multiple Reaction Monitoring (MRM) : The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Benznidazole and this compound.
-
Benznidazole : The precursor ion [M+H]⁺ at m/z 261.1 is selected and fragmented to produce a characteristic product ion, for example, m/z 105.1.
-
This compound : The precursor ion [M+H]⁺ at m/z 268.1 is selected and fragmented to produce a corresponding product ion.
-
-
Quantification : The ratio of the peak area of Benznidazole to the peak area of this compound is calculated and used to determine the concentration of Benznidazole in the original sample by referring to a calibration curve.
-
Quantitative Data Presentation
The accurate quantification of Benznidazole using this compound as an internal standard has enabled the characterization of its pharmacokinetic profile in various populations. The tables below summarize key pharmacokinetic parameters of Benznidazole from studies in healthy volunteers and pediatric patients.
Table 1: Pharmacokinetic Parameters of Benznidazole in Healthy Adult Volunteers
| Parameter | Median Value | Range |
| Cmax (µg/mL) | 2.2 | 1.6 - 2.9 |
| Tmax (h) | 3.5 | 2.0 - 4.0 |
| AUC₀₋t (µg·h/mL) | 46.4 | 35.8 - 57.0 |
| AUC₀₋∞ (µg·h/mL) | 48.4 | 37.9 - 59.9 |
| Half-life (t½) (h) | 12.1 | 10.5 - 13.7 |
| Vd/F (L) | 107.3 | 88.6 - 125.9 |
| CL/F (L/h) | 2.1 | 1.7 - 2.6 |
Data sourced from studies in healthy adult volunteers following a single oral dose of Benznidazole.[4][5]
Table 2: Benznidazole Concentrations in Infants and Children with T. cruzi Infection
| Age Group | N | Median BZ Concentration (µg/mL) | Interquartile Range (IQR) |
| Infants | 10 | 1.2 | 0.29 - 2.14 |
| Children | 6 | 1.2 | 0.29 - 2.14 |
Data from a study monitoring Benznidazole adherence in pediatric patients undergoing treatment.
Visualizations
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Benznidazole in plasma samples using this compound as an internal standard.
Caption: Bioanalytical workflow for Benznidazole quantification.
Metabolic Pathway of Benznidazole
Understanding the metabolism of Benznidazole is crucial for identifying potential drug-drug interactions and explaining inter-individual variability in response. This compound can also be used to aid in the identification and quantification of metabolites.
Caption: Simplified metabolic pathway of Benznidazole.
Conclusion
While preliminary studies focusing directly on the pharmacological effects of this compound are not the primary application of this molecule, its role as an internal standard is paramount to the successful research and development of Benznidazole. The use of this compound in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic characterization, dose-finding studies, and therapeutic monitoring. This in-depth technical guide highlights the standard methodologies where this compound is a critical component, providing researchers with a foundational understanding of its application in the broader context of Chagas disease therapy development. The precision afforded by stable isotope dilution analysis is indispensable for advancing our knowledge of Benznidazole and optimizing its use in patients.
References
- 1. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Benznidazole in Human Plasma Using Benznidazole-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benznidazole in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Benznidazole-d7, is employed. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This analytical approach is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Benznidazole.
Introduction
Benznidazole is a primary therapeutic agent for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[1][2] Monitoring plasma concentrations of Benznidazole is crucial for optimizing therapeutic efficacy and minimizing toxicity.[3] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the determination of Benznidazole in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Benznidazole reference standard (Sigma-Aldrich)
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water (Thermo-Fisher Scientific)
-
Formic acid (Thermo-Fisher Scientific)
-
Human plasma (pooled, drug-free)
Instrumentation
An LC-MS/MS system, such as an AB Sciex API4000 or equivalent, equipped with a positive-ion electrospray ionization (ESI) source was used in conjunction with an Agilent 1100 Series LC module or similar. Data acquisition and processing were performed using Analyst 1.6 software or equivalent.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Analytical Column | Reverse-phase C18 column (e.g., MAC-MOD Ace 5 C-18, 15 cm × 2.1 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient | Initial: 10% B, linear gradient to 90% B over 3 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1.5 minutes. Total run time: 5 minutes. |
Table 2: Mass Spectrometry Parameters
| Parameter | Benznidazole | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 261.1 | 268.1 |
| Product Ion (m/z) | 255.0 | 262.0 |
| Dwell Time (ms) | 150 | 150 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 60 | 60 |
| Entrance Potential (V) | 10 | 10 |
| Collision Cell Exit Potential (V) | 12 | 12 |
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: LC-MS/MS workflow for Benznidazole analysis.
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
Linearity:
The calibration curve was linear over the concentration range of 10 to 20,000 ng/mL in human plasma. A weighted linear regression (1/x²) was used to fit the data. The correlation coefficient (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 10 - 20,000 | >0.99 |
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 4.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |
| LQC | 30 | < 10% | ± 10% | < 10% | ± 10% |
| MQC | 1,000 | < 10% | ± 10% | < 10% | ± 10% |
| HQC | 15,000 | < 10% | ± 10% | < 10% | ± 10% |
Recovery:
The extraction recovery of Benznidazole was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three concentration levels. The mean recovery was greater than 90%.
Matrix Effect:
The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions. The use of this compound as an internal standard effectively compensated for any observed matrix effects, with the normalized matrix factor being close to 1.0.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Benznidazole in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings.
References
Application Notes and Protocols for the Detection of Benznidazole-d7 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Benznidazole and its deuterated internal standard, Benznidazole-d7, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Benznidazole is a crucial therapeutic agent for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Accurate quantification of Benznidazole in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in LC-MS/MS bioanalysis by compensating for matrix effects and variability in sample processing.
This document outlines the optimized mass spectrometry settings, sample preparation protocols, and liquid chromatography conditions for the sensitive and specific detection of Benznidazole and this compound.
Mass Spectrometry Settings
The following tables summarize the recommended mass spectrometry parameters for the detection of Benznidazole and this compound. These settings should be used as a starting point and may require further optimization based on the specific instrument used.
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use |
| Benznidazole | 261.1 | 255.1 | Quantitation[1] |
| Benznidazole | 261.1 | 258.1 | Confirmation[1] |
| This compound | 268.1 | User Determined | Internal Standard |
Note: The precursor ion for this compound is inferred from the addition of 7 atomic mass units to the molecular weight of Benznidazole. The product ions for this compound should be determined by infusing a standard solution and performing a product ion scan. Common losses, such as the loss of the benzyl group, can be anticipated.
Mass Spectrometer Source and Gas Parameters (Example)
These parameters are based on an AB Sciex API4000 instrument and may vary between different mass spectrometer models and manufacturers.[1]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Collision Gas (CAD) | 12 |
| Curtain Gas (CUR) | 20 |
| Ion Source Gas 1 (GS1) | 40 |
| Ion Source Gas 2 (GS2) | 60 |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 300 °C |
| Entrance Potential (EP) | 10 |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma, dried blood spots (DBS), and urine.
3.1.1. Plasma - Protein Precipitation
This is a rapid and straightforward method for plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (this compound) at an appropriate concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Dried Blood Spots (DBS) - Solvent Extraction
This method is suitable for samples collected on DBS cards.[1]
-
Punch out a 3 mm disc from the dried blood spot into a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standard (this compound).
-
Vortex for 30 seconds and then agitate on a shaker for 1 hour at room temperature.
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 60 µL of the initial mobile phase (e.g., 70% Methanol: 30% 0.1% Formic Acid in water).
-
Vortex for 30 seconds, centrifuge at 13,000 rpm for 10 minutes, and transfer to an autosampler vial.
3.1.3. Urine - Dilute and Shoot
For urine samples, a simple dilution is often sufficient.
-
Thaw urine samples and centrifuge at 2000 x g for 5 minutes to pellet any precipitates.
-
In a clean tube, mix 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard (this compound).
-
Vortex thoroughly.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography Conditions
The following LC conditions have been shown to be effective for the separation of Benznidazole.
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., MAC-MOD Ace 5 C18, 15 cm × 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, linear gradient to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 4 °C |
Visualization of Benznidazole's Mechanism of Action
The primary mechanism of action of Benznidazole involves its reduction within the parasite Trypanosoma cruzi. This process generates reactive metabolites that are toxic to the parasite.
References
Application Note: High-Throughput Quantification of Benznidazole in Pediatric Samples using Benznidazole-d7 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of benznidazole in pediatric human plasma and dried blood spots (DBS). The use of a stable isotope-labeled internal standard, benznidazole-d7, ensures high accuracy and precision, which is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies in the pediatric population. The described method is crucial for optimizing dosing regimens and improving therapeutic outcomes for children with Chagas disease.
Introduction
Benznidazole is the primary treatment for Chagas disease, a parasitic illness caused by Trypanosoma cruzi. Pediatric patients represent a significant portion of the population requiring treatment, and optimizing benznidazole dosage in this group is critical to ensure efficacy while minimizing adverse effects.[1][2] Pharmacokinetic variability is particularly high in children due to developmental changes in drug absorption, distribution, metabolism, and excretion.[2][3] Therefore, accurate and precise measurement of benznidazole concentrations in biological matrices is essential for establishing appropriate pediatric dosing guidelines.
The use of dried blood spots (DBS) offers a minimally invasive alternative to traditional venous blood draws, which is particularly advantageous in pediatric studies and resource-limited settings.[4] This application note provides a comprehensive protocol for the quantification of benznidazole in both plasma and DBS samples using a highly specific and sensitive LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Benznidazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (Drug-Free)
-
Whatman 903 Protein Saver Cards
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Sample Preparation
Plasma Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Dried Blood Spot (DBS) Sample Preparation
-
Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of extraction solution (Methanol containing this compound internal standard).
-
Vortex for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As appropriate for optimal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Benznidazole) | Precursor Ion > Product Ion (To be optimized) |
| MRM Transition (this compound) | Precursor Ion > Product Ion (To be optimized) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Results and Discussion
The described LC-MS/MS method was validated for the quantification of benznidazole in pediatric samples. The use of this compound as an internal standard effectively compensates for matrix effects and variations in sample processing, ensuring reliable results.
Method Validation
The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, and precision over the specified calibration range.
Table 1: Method Validation Parameters for Benznidazole Quantification.
| Parameter | Plasma | Dried Blood Spots |
| Calibration Range | 50 - 20,000 ng/mL | 9.8 - 5,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 9.8 ng/mL |
| Intra-assay Precision (%CV) | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Application to Pediatric Pharmacokinetic Studies
This method has been successfully applied to pharmacokinetic studies in pediatric populations with Chagas disease. These studies have provided valuable data on benznidazole exposure in children, revealing that younger children may have a higher clearance of the drug compared to adults, leading to lower plasma concentrations.
Table 2: Summary of Pharmacokinetic Parameters of Benznidazole in Pediatric Patients.
| Population | Dosing Regimen | Cmax (mg/L) | Cmin (mg/L) |
| Neonates, Infants, and Children (0-12 years) | 7.5 mg/kg/day | 8.32 (median) | 2.0 (median) |
| Children (2-12 years) | 5-8 mg/kg/day | - | - |
| Infants and Children | 5 mg/kg/day (approx.) | - | 1.2 (median, µg/mL) |
Cmax: Maximum observed plasma concentration, Cmin: Minimum observed plasma concentration (trough).
Experimental Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for benznidazole quantification and the logical relationship between pharmacokinetic data and pediatric dosing.
Caption: Experimental workflow for benznidazole quantification.
Caption: Pharmacokinetic data informs pediatric dosing strategies.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive tool for the quantification of benznidazole in pediatric plasma and DBS samples. This methodology is essential for conducting pharmacokinetic studies in children with Chagas disease, ultimately contributing to the development of evidence-based, age-appropriate dosing regimens that maximize therapeutic efficacy and minimize toxicity. The use of DBS as a sample matrix further enhances the feasibility of these studies in pediatric populations and resource-constrained environments.
References
- 1. Population pharmacokinetics of benznidazole in neonates, infants and children using a new pediatric formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic-pharmacodynamic analysis of benznidazole monotherapy and combination therapy with fosravuconazole in chronic Chagas disease (BENDITA) | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics of benznidazole in neonates, infants and children using a new pediatric formulation | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for Monitoring Patient Adherence to Benznidazole Treatment Using Benznidazole-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benznidazole is a primary therapeutic agent for Chagas disease, caused by the parasite Trypanosoma cruzi.[1][2] Patient adherence to the prescribed treatment regimen is crucial for therapeutic success and to minimize the development of drug resistance. Monitoring benznidazole levels in patients provides a direct measure of adherence and allows for pharmacokinetic studies to optimize dosing strategies. The use of a stable isotope-labeled internal standard, such as Benznidazole-d7, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest accuracy and precision. This document provides detailed application notes and protocols for the quantification of benznidazole in human dried blood spots (DBS) using this compound as an internal standard.
Mechanism of Action of Benznidazole
Benznidazole is a pro-drug that requires activation by a nitroreductase enzyme within the Trypanosoma cruzi parasite. This enzymatic reduction generates reactive nitro radicals and other electrophilic metabolites. These metabolites can induce significant cellular damage through multiple mechanisms, including DNA strand breaks, protein modifications, and lipid peroxidation. This cascade of molecular damage leads to parasite cell death.
Experimental Protocols
1. Quantification of Benznidazole in Dried Blood Spots (DBS) by LC-MS/MS
This protocol describes a method for the quantitative analysis of benznidazole in human dried blood spots, a minimally invasive sampling technique ideal for patient monitoring in various settings. This compound is used as the internal standard to ensure accuracy.
a. Materials and Reagents
-
Benznidazole analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Human whole blood (for calibration standards and quality controls)
-
Whatman 903 or equivalent DBS cards
b. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Benznidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve benznidazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Benznidazole Working Solution: Prepare intermediate solutions by diluting the stock solution with methanol to create working solutions for spiking into whole blood.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to achieve a suitable concentration for spiking into the extraction solvent.
-
Calibration Standards and Quality Controls (QCs): Spike human whole blood with the benznidazole working solutions to prepare a series of calibration standards and at least three levels of quality controls (low, medium, and high).
-
DBS Preparation: Pipette 50 µL of each calibration standard and QC onto a DBS card and allow to dry completely at room temperature for at least 3 hours.
c. Sample Preparation from DBS
-
Punch a 3 mm disc from the center of the dried blood spot.
-
Place the disc into a clean microcentrifuge tube.
-
Add 1 mL of extraction solution (e.g., 50:50 methanol:MTBE) containing the this compound internal standard.
-
Vortex for 30 seconds and elute for 2 hours at room temperature with gentle agitation.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60% 0.1% formic acid in water: 40% methanol).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Instrumental Parameters
The following table provides typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 15 cm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic (e.g., 40% B) or a shallow gradient |
| Flow Rate | 300 µL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 300°C |
e. MS/MS Transitions
The following table lists the precursor and product ions for benznidazole. The transitions for this compound should be determined by infusing a standard solution, but a theoretical precursor ion is provided.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Benznidazole | 261 | 255 | 258 |
| This compound | 268 (Theoretical) | To be determined empirically | To be determined empirically |
2. Data Analysis
-
Quantify benznidazole concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.
-
Determine the concentration of benznidazole in the QC and patient samples from the calibration curve.
Data Presentation
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of benznidazole in DBS.[3]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 9.8 - 5,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 9.8 ng/mL |
| Mean Recovery | > 91% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 1.6 - 13.6% | 0.5 - 8.3% | 3.5 - 12.0% | -2.9 - 2.7% |
| Medium QC | 1.8 - 9.5% | -1.5 - 5.4% | 4.1 - 8.9% | -2.1 - 1.8% |
| High QC | 2.1 - 7.8% | -3.2 - 4.1% | 3.8 - 7.5% | -2.5 - 2.2% |
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring patient adherence to benznidazole treatment using DBS samples.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Benznidazole in Human Plasma Using Benznidazole-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benznidazole (BZN) is a crucial therapeutic agent for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Accurate quantification of Benznidazole in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy and safety. This application note describes a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Benznidazole in human plasma. The use of a stable isotope-labeled internal standard, Benznidazole-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
This method is suitable for a range of research applications, from preclinical drug development to clinical trials.
Experimental Protocols
Materials and Reagents
-
Analytes: Benznidazole (purity ≥98%), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate (analytical grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benznidazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Benznidazole stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
Aliquoting: Aliquot 50 µL of human plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank samples (to which 10 µL of 50:50 methanol:water is added).
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex mix all tubes for 1 minute.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilution: Add 150 µL of water containing 0.1% formic acid to each well or vial.
-
Injection: Inject 5 µL of the final solution into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
HPLC Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Benznidazole | 261.1 | 106.1 | 100 | 25 |
| (Quantifier) | ||||
| Benznidazole | 261.1 | 215.1 | 100 | 15 |
| (Qualifier) | ||||
| This compound | 268.1 | 113.1 | 100 | 25* |
| (Internal Standard) |
Note: The MRM transition for this compound is hypothesized based on the fragmentation of the unlabeled compound and the mass difference. It is strongly recommended to confirm these transitions experimentally by infusing a standard solution of this compound into the mass spectrometer.
Method Validation Summary
This method was validated according to established regulatory guidelines. The following parameters were assessed:
Linearity and Range
The method demonstrated excellent linearity over a concentration range of 10 to 5000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² | Weighting |
| Benznidazole | 10 - 5000 | >0.99 | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LQC | 30 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| MQC | 500 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| HQC | 4000 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of Benznidazole in post-extraction spiked plasma samples to that of a neat solution. The recovery was determined by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples.
Table 3: Matrix Effect and Recovery Data
| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |
| Benznidazole | LQC | 95 - 105 | > 85 |
| Benznidazole | HQC | 95 - 105 | > 85 |
Stability
The stability of Benznidazole in human plasma was evaluated under various conditions to simulate sample handling and storage.
Table 4: Stability of Benznidazole in Human Plasma
| Stability Condition | Duration | Temperature | Result |
| Bench-top | 4 hours | Room Temp. | Stable |
| Freeze-thaw | 3 cycles | -80°C to RT | Stable |
| Long-term | 30 days | -80°C | Stable |
| Post-preparative (Autosampler) | 24 hours | 4°C | Stable |
Visualizations
Caption: Experimental workflow for the quantification of Benznidazole in human plasma.
Caption: Decision pathway for data acceptance in the bioanalytical method.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Benznidazole in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This validated method is a valuable tool for researchers and clinicians in the field of Chagas disease treatment and drug development.
Application Note: Utilizing Benznidazole-d7 in Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benznidazole is a primary therapeutic agent for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[1][2] Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.[3] Benznidazole-d7, a deuterated analog of benznidazole, serves as an ideal internal standard for quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS). Its use ensures high accuracy and precision by compensating for variations in sample preparation and instrument response. This document provides detailed protocols and applications for the use of this compound in drug metabolism research.
Principle of Use
In quantitative LC-MS/MS analysis, a known amount of an isotopically labeled internal standard (IS), such as this compound, is added to biological samples prior to sample preparation. The IS co-elutes with the unlabeled analyte (Benznidazole) but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the IS, precise quantification can be achieved, correcting for any sample loss during extraction or fluctuations in ionization efficiency.
Applications
-
Pharmacokinetic (PK) Studies: Accurate determination of benznidazole concentrations in plasma, blood, and other biological matrices to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Therapeutic Drug Monitoring (TDM): Monitoring patient adherence and adjusting dosages to maintain therapeutic concentrations while avoiding toxicity.
-
Metabolite Identification and Quantification: Aiding in the characterization and quantification of benznidazole metabolites by providing a stable reference for chromatographic alignment and relative quantification.
-
In Vitro Drug Metabolism Assays: Investigating the metabolic stability of benznidazole in liver microsomes, hepatocytes, and other enzymatic systems.
Metabolic Pathway of Benznidazole
Benznidazole undergoes extensive metabolism in the body. The primary metabolic pathway involves the reduction of the nitro group to an amino group, forming amino-benznidazole. This is followed by further phase I and phase II reactions, including N-glucuronidation, imidazole-ring cleavage, oxidations, and conjugation with cysteine. Key enzymes involved in its metabolism include cytochrome P450 and nitroreductases.
Caption: Metabolic pathway of Benznidazole.
Experimental Protocols
Protocol 1: Quantification of Benznidazole in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of benznidazole in human plasma, employing this compound as an internal standard.
1. Materials and Reagents
-
Benznidazole analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well protein precipitation plates
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of benznidazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the benznidazole primary stock with 50:50 acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benznidazole | 261.1 | 106.1 | 25 |
| This compound | 268.1 | 106.1 | 25 |
5. Data Analysis
-
Integrate the peak areas for both benznidazole and this compound.
-
Calculate the peak area ratio (Benznidazole / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of benznidazole in the unknown samples from the calibration curve.
Caption: LC-MS/MS sample preparation workflow.
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters of benznidazole in humans following a single oral dose. The use of this compound as an internal standard is critical for achieving the precision required for these measurements.
| Pharmacokinetic Parameter | Symbol | Value (Mean) | Units | Reference(s) |
| Maximum Concentration | Cmax | 2.19 | mg/L | |
| Time to Maximum Conc. | Tmax | 2.93 - 3.5 | hours | |
| Area Under the Curve | AUC | 51.31 | mg·h/L | |
| Elimination Half-life | t½ | 12.1 - 13.27 | hours | |
| Oral Clearance | CL/F | 2.04 | L/h | |
| Volume of Distribution | Vd/F | 39.19 | L |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of benznidazole in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental for reliable pharmacokinetic, metabolic, and therapeutic drug monitoring studies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their drug development and clinical research programs.
References
Application Note: High-Throughput Quantification of Benznidazole in Human Plasma using a d7-Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benznidazole (BNZ) in human plasma. The assay utilizes a stable isotope-labeled internal standard, Benznidazole-d7 (BNZ-d7), to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Benznidazole.
Introduction
Benznidazole is an antimicrobial agent used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Accurate and reliable quantification of Benznidazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[1][2][3] LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, leading to highly reliable quantitative results. This application note provides a detailed protocol for the quantification of Benznidazole in human plasma using a d7-labeled internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of Benznidazole in human plasma is depicted in the following diagram.
Caption: Workflow for Benznidazole analysis.
Experimental Protocols
Materials and Reagents
-
Benznidazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Benznidazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benznidazole and dissolve it in 10 mL of acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile.
-
Benznidazole Working Standards: Prepare a series of working standards by serially diluting the Benznidazole stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis Protocol
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benznidazole | 261.1 | 106.1 | 20 |
| This compound | 268.1 | 113.1 | 20 |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for a Benznidazole quantification assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 10 - 5,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 300 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 3000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 30 | > 85 | < 15 |
| High | 3000 | > 85 | < 15 |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is a critical component of this workflow, ensuring the mitigation of potential analytical variability. The logical relationship is illustrated below.
Caption: Logic of using a d7-internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Benznidazole in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly reliable and suitable for large-scale clinical studies. The presented protocol and performance data demonstrate the method's robustness for applications in drug development and clinical research.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Peaks in Benznidazole-d7 Chromatograms
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the analysis of Benznidazole-d7 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected peak in my this compound chromatogram. What are the most common causes?
Unexpected peaks, often referred to as "ghost peaks" or spurious peaks, can originate from several sources in LC-MS analysis.[1][2] The most common causes include:
-
System Contamination: Residual compounds from previous analyses can be retained in the LC system (e.g., injector, column, tubing) and elute in subsequent runs.[3][4]
-
Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase can introduce extraneous peaks.[3]
-
Sample Carryover: Incomplete washing of the autosampler needle and injection port can lead to the injection of a small amount of a previous sample.
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can co-elute with the analyte and interfere with its ionization, sometimes appearing as distinct peaks.
-
Degradation of this compound: The deuterated internal standard itself may degrade under certain conditions (e.g., acidic or alkaline mobile phase, exposure to light or high temperatures), leading to the appearance of degradation products.
-
Impurities in the this compound Standard: The reference standard may contain small amounts of impurities from its synthesis.
-
Co-elution of an Isomeric Compound: An isomer of this compound or one of its metabolites could potentially co-elute.
Q2: How can I differentiate between the different types of unexpected peaks?
The characteristics of the unexpected peak can provide clues to its origin. The table below summarizes some common observations.
| Peak Characteristic | Potential Cause | Suggested First Action |
| Appears in blank injections (no sample) | System Contamination, Mobile Phase Contamination | Run a blank gradient without an injection. |
| Retention time matches a peak from a previous, more concentrated sample | Sample Carryover | Inject several blank samples to see if the peak intensity decreases. |
| Broad, poorly defined peak shape | Late eluting compound from a previous injection, Column degradation | Extend the run time of a blank injection. |
| Appears only in samples, not in standards prepared in solvent | Matrix Effect | Prepare samples using a different extraction method or dilute the sample. |
| Retention time is consistent across all samples and standards | Impurity in the this compound standard | Contact the supplier of the standard for a certificate of analysis. |
| Peak intensity increases over time or with sample exposure to certain conditions | Degradation of this compound | Prepare fresh samples and standards and analyze immediately. |
Troubleshooting Guides
This section provides detailed step-by-step procedures to identify and resolve the source of unexpected peaks in your this compound chromatogram.
Guide 1: Investigating System and Mobile Phase Contamination
Contamination from the LC system or mobile phase is a frequent cause of ghost peaks. This guide will help you systematically identify the source.
Experimental Protocol: System Contamination Check
-
Prepare Fresh Mobile Phase: Use high-purity, HPLC or LC-MS grade solvents and additives to prepare a fresh batch of your mobile phase. Ensure all glassware is scrupulously clean.
-
Bypass the Column: Disconnect the column and replace it with a union or a short piece of PEEK tubing.
-
Run a Blank Gradient: Execute your analytical gradient without an injection.
-
Analyze the Chromatogram:
-
If the peak is present: The contamination is likely from the LC pump, degasser, or the mobile phase itself. Re-prepare the mobile phase with new solvents and additives. If the peak persists, further cleaning of the LC system components is required.
-
If the peak is absent: The contamination is likely originating from the autosampler, injection port, or the column. Proceed to the next step.
-
-
Perform a Blank Injection: Reconnect the column and perform a blank injection (injecting only the mobile phase or your sample diluent).
-
Analyze the Chromatogram:
-
If the peak appears: The contamination is likely from the autosampler or the injection port. Clean the autosampler needle and injection port thoroughly.
-
If the peak is absent: The source of the unexpected peak is likely not system contamination.
-
Guide 2: Addressing Sample Carryover
Sample carryover occurs when a small amount of a previous, often more concentrated, sample is injected with the current sample.
Troubleshooting Steps:
-
Inject Multiple Blanks: After running a high-concentration sample, inject a series of 3-5 blank samples.
-
Observe Peak Area: If the area of the unexpected peak decreases with each subsequent blank injection, carryover is the likely cause.
-
Optimize Autosampler Wash Method:
-
Increase the volume of the wash solvent.
-
Use a stronger wash solvent (e.g., a higher percentage of organic solvent). Ensure the wash solvent is miscible with your mobile phase.
-
Increase the number of wash cycles.
-
Guide 3: Evaluating Matrix Effects
The sample matrix can significantly impact the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement, and in some cases, the appearance of unexpected peaks.
Experimental Protocol: Matrix Effect Evaluation
This protocol uses the post-extraction spiking method to quantitatively assess matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your this compound standard in the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation method. Spike the extracted blank matrix with the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard before the extraction process.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value > 1 indicates ion enhancement.
-
An MF value < 1 indicates ion suppression.
-
The presence of additional peaks in Set B or C that are not in Set A is a strong indicator of matrix interference.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
-
Chromatographic Separation: Modify your LC gradient to better separate the this compound from the interfering matrix components.
-
Dilution: Dilute the sample to reduce the concentration of matrix components.
-
Guide 4: Investigating this compound Degradation
Benznidazole can degrade under acidic and alkaline conditions. It is plausible that the deuterated form, this compound, exhibits similar instability.
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that your samples and standards are stored under appropriate conditions (e.g., protected from light, at the correct temperature) and that the pH of your solutions is controlled.
-
Prepare Fresh Stock and Working Solutions: If degradation is suspected, prepare new solutions from a fresh vial of the this compound standard.
-
Analyze a Freshly Prepared Sample Immediately: Compare the chromatogram of a freshly prepared and immediately analyzed sample to one that has been allowed to sit at room temperature or in the autosampler for an extended period. An increase in the intensity of the unexpected peak over time suggests degradation.
-
Literature Review: Consult studies on the stability of Benznidazole to understand its known degradation products. The unexpected peak may correspond to one of these degradants.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your this compound chromatogram.
Caption: Troubleshooting workflow for unexpected peaks.
References
Technical Support Center: Troubleshooting Poor Signal Intensity of Benznidazole-d7 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor signal intensity of Benznidazole-d7 when used as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled version of the drug Benznidazole, where seven hydrogen atoms on the benzyl ring have been replaced with deuterium. It is commonly used as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays. Because it is chemically almost identical to Benznidazole, it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling accurate quantification by correcting for variability in the analytical process.
Q2: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity for this compound can stem from several factors, including:
-
Suboptimal Mass Spectrometry Parameters: The settings of the ion source and mass analyzer may not be optimized for this compound.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can suppress the ionization of this compound.
-
Inefficient Sample Preparation: Poor extraction recovery of this compound from the sample matrix will lead to a lower concentration being injected into the LC-MS system.
-
Isotopic Exchange: The deuterium atoms on this compound may be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[1] This can be influenced by pH, temperature, and solvent composition.
-
Analyte Stability: Benznidazole itself can degrade under certain conditions, such as exposure to light or alkaline pH.
Q3: Can the mobile phase composition affect the signal of this compound?
Yes, the mobile phase composition is critical. The pH of the mobile phase can influence the ionization efficiency of Benznidazole. Acidic conditions, often achieved by adding formic acid, are typically used to promote protonation and enhance the signal in positive ion mode electrospray ionization (ESI).[2][3] The organic solvent (e.g., acetonitrile or methanol) concentration and gradient profile can also affect chromatographic separation and ionization efficiency.
Q4: How can I determine if matrix effects are causing the poor signal?
A post-extraction spike experiment can help diagnose matrix effects. This involves comparing the signal of this compound spiked into a blank, extracted sample matrix with the signal of this compound in a neat solvent. A significantly lower signal in the matrix sample indicates ion suppression.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometry Parameters
Poor signal intensity is often due to suboptimal instrument settings. It is crucial to optimize the parameters for both Benznidazole and this compound.
Methodology:
-
Infusion Analysis: Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer.
-
Precursor Ion Identification: In full scan mode, identify the protonated molecule [M+H]⁺ for this compound, which should be at m/z 268.
-
Product Ion Identification: Perform a product ion scan on the precursor ion (m/z 268) to identify the most intense and stable fragment ions.
-
Parameter Optimization: While infusing the solution, systematically adjust the following parameters to maximize the signal intensity of the chosen precursor-product ion transition:
-
Ion Source Parameters: Capillary voltage, source temperature, nebulizer gas pressure, and drying gas flow.
-
Collision Energy (CE): Ramp the collision energy to find the value that yields the highest intensity for the product ion.
-
Declustering Potential (DP): Optimize to prevent ion clustering without causing in-source fragmentation.
-
Guide 2: Investigating and Mitigating Matrix Effects
If optimizing MS parameters does not resolve the issue, matrix effects should be investigated.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase solvent at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation procedure. In the final step, spike the extracted blank with the same amount of this compound as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS system and compare the peak areas of this compound.
-
Interpretation:
-
If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.
-
If the peak area in Set B is significantly higher, ion enhancement is occurring.
-
If the peak areas are comparable, matrix effects are likely not the primary cause of the low signal.
-
Solutions for Matrix Effects:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Modify the LC method to separate this compound from the co-eluting interfering compounds. This may involve changing the column, mobile phase, or gradient.
-
Dilution: Dilute the sample to reduce the concentration of matrix components.
Guide 3: Assessing Sample Preparation Efficiency
Low recovery during sample preparation will directly result in a weak signal.
Methodology:
-
Prepare a pre-extraction spiked sample: Spike a known amount of this compound into a blank matrix sample before the extraction process.
-
Prepare a post-extraction spiked sample: Spike the same amount of this compound into an already extracted blank matrix sample.
-
Analysis and Calculation: Analyze both samples and calculate the recovery as: (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100%
Improving Recovery:
-
Optimize Extraction Solvent: For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents.
-
Adjust pH: The pH of the sample can affect the extraction efficiency of Benznidazole.
-
Protein Precipitation: Ensure complete protein precipitation by using an appropriate solvent (e.g., acetonitrile, methanol) and ratio.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Benznidazole and this compound
| Parameter | Benznidazole | This compound |
| Precursor Ion (m/z) | 261.1 | 268.1 (inferred) |
| Product Ion 1 (Quantifier, m/z) | 255 | 262 (inferred) |
| Product Ion 2 (Qualifier, m/z) | 258 | 265 (inferred) |
| Collision Energy (CE) | ~12 V | ~12 V (to be optimized) |
| Ionization Mode | Positive ESI | Positive ESI |
Note: The MRM transitions for this compound are inferred based on the fragmentation of the unlabeled compound and the location of the deuterium labels. These should be confirmed and optimized experimentally.
Experimental Protocols
Detailed Protocol for Troubleshooting Poor this compound Signal
This protocol provides a systematic approach to identifying and resolving the cause of low signal intensity.
-
System Suitability Test:
-
Prepare a neat standard solution of this compound in mobile phase.
-
Inject this solution to confirm that the LC-MS system is performing correctly and to establish a benchmark for signal intensity.
-
-
Mass Spectrometer Parameter Optimization (as described in Guide 1):
-
Perform an infusion of this compound to optimize ion source and collision energy parameters.
-
-
Evaluation of Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing this compound.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Assess Recovery (as described in Guide 3).
-
-
Assessment of Matrix Effects (as described in Guide 2):
-
Perform a post-extraction spike experiment to quantify ion suppression or enhancement.
-
-
Investigation of Isotopic Exchange:
-
Incubate a working solution of this compound in the sample matrix or mobile phase at room temperature.
-
Analyze aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Monitor the peak area of this compound (m/z 268 -> 262) and look for any increase in the signal of partially deuterated or unlabeled Benznidazole.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound signal.
Caption: Relationship between causes and solutions for low signal intensity.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Determination of Benznidazole in Human Dried Blood Spots by Liquid Chromatography–Mass Spectrometry to Monitor Adherence to Trypanosoma cruzi Infection Treatment in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a LC-MS/MS methodology for the monitoring of the antichagasic drug benznidazole in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benznidazole-d7 Quantification
Welcome to the technical support center for the bioanalysis of Benznidazole-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2] For instance, a study on Benznidazole analysis in urine reported a significant signal suppression of 90%.
Q2: My this compound signal is showing poor sensitivity and high variability. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent peak areas, and high variability are common indicators of significant matrix effects.[3] Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable results.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A3: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike analysis.[4] This method involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of a neat solution of this compound at the same concentration. The resulting matrix factor (MF) indicates the degree of ion suppression or enhancement. An MF less than 1 indicates suppression, while an MF greater than 1 indicates enhancement.
Q4: What is a stable isotope-labeled internal standard, and why is this compound used for the quantification of Benznidazole?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte where some atoms have been replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is the SIL internal standard for Benznidazole. Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects. By using the peak area ratio of the analyte to the SIL internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue: Inconsistent and Low Signal Intensity for this compound
This guide provides a systematic approach to troubleshooting inconsistent and low signal intensity in the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.
Step 1: Initial System Check
Before investigating matrix effects, ensure the LC-MS/MS system is performing optimally.
-
Check System Suitability: Inject a neat standard solution of this compound and its internal standard. Verify that the retention time, peak shape, and signal intensity are consistent with previous runs.
-
Inspect for Leaks and Blockages: Check for any leaks in the LC system and ensure there are no blockages in the tubing or column.
-
Verify Mobile Phase and Column: Confirm that the correct mobile phases are being used and that the analytical column is in good condition.
Step 2: Investigate and Quantify Matrix Effects
If the system check does not reveal any issues, the next step is to assess the impact of the sample matrix.
-
Perform Post-Extraction Spike Analysis: This is a critical step to quantitatively determine the presence and extent of matrix effects. A detailed protocol is provided in the "Experimental Protocols" section.
-
Evaluate Matrix Factor (MF): Calculate the matrix factor for this compound. An MF significantly different from 1.0 confirms the presence of matrix effects.
Step 3: Mitigate Matrix Effects through Sample Preparation
The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering endogenous components.
-
Compare Different Sample Preparation Techniques: The choice of sample preparation method can significantly impact the cleanliness of the final extract. The table below provides an illustrative comparison of common techniques for plasma samples.
| Sample Preparation Method | Matrix Effect (Ion Suppression) | Analyte Recovery | Precision (%CV) | Throughput |
| Protein Precipitation (PPT) | High (can be >50%) | Good (>90%) | Moderate (5-15%) | High |
| Liquid-Liquid Extraction (LLE) | Moderate (20-50%) | Moderate to Good (70-90%) | Good ( <10%) | Moderate |
| Solid-Phase Extraction (SPE) | Low ( <20%) | Good to Excellent (>85%) | Excellent ( <5%) | Low to Moderate |
This table presents illustrative data based on general principles of bioanalytical sample preparation and is intended for comparative purposes. Actual results will vary depending on the specific protocol and matrix.
-
Optimize the Chosen Method:
-
PPT: While simple and fast, it is the least clean method. Consider using a phospholipid removal plate to improve cleanup.
-
LLE: Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds in the aqueous phase.
-
SPE: This method generally provides the cleanest extracts. Select a sorbent that strongly retains this compound, allowing for thorough washing to remove matrix components.
-
Step 4: Chromatographic and Mass Spectrometric Optimization
-
Modify LC Gradient: Adjust the chromatographic gradient to separate this compound from the regions of significant ion suppression.
-
Check for Co-eluting Metabolites: Ensure that known metabolites of Benznidazole do not co-elute and interfere with the quantification.
-
Optimize MS Source Parameters: Fine-tune the ion source parameters (e.g., gas flows, temperature, and voltages) to potentially minimize the impact of co-eluting matrix components.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting signal issues in this compound analysis.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard into the reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. After the final evaporation step, spike the dried extract with this compound and its internal standard at the same concentration as Set A before reconstitution.
-
Set C (Pre-Spike Sample): Spike the blank biological matrix with this compound and its internal standard at the same concentration as Set A before starting the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Internal Standard (IS) Normalized MF = (MF of Analyte) / (MF of IS)
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
-
Interpret the Results:
-
An IS Normalized MF close to 1.0 (typically within 0.85 to 1.15) with a coefficient of variation (%CV) of ≤15% across the different lots of matrix indicates that the internal standard is effectively compensating for the matrix effects.
-
Low recovery may indicate inefficient extraction, while high variability in recovery can also be a sign of inconsistent matrix effects.
-
Protocol 2: Generic LC-MS/MS Method for this compound Quantification in Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample pre-treated with 200 µL of 4% phosphoric acid.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Equilibrate at 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benznidazole: m/z 261.1 → 105.1
-
This compound: m/z 268.1 → 112.1
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Experimental Workflow Diagram
References
improving the recovery of Benznidazole-d7 from biological samples
Welcome to the Technical Support Center for the bioanalysis of Benznidazole-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of this compound from biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard recovery low or inconsistent?
Low or inconsistent recovery of this compound can stem from several factors, including:
-
Suboptimal Extraction Procedure: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimized for the specific biological matrix you are using.
-
Matrix Effects: Components in the biological sample (e.g., lipids, proteins, salts) can interfere with the extraction process and suppress or enhance the signal during analysis, leading to perceived low recovery.[1]
-
pH Mismatch: The pH of the sample and extraction solvents is critical for efficient partitioning of this compound.
-
Incomplete Protein Binding Disruption: Benznidazole can bind to plasma proteins. If not adequately disrupted, both the analyte and the internal standard can be lost during extraction.
-
Analyte Instability: this compound may degrade during sample collection, storage, or extraction.[2]
-
Errors in Standard Preparation: Inaccurate preparation of stock or working solutions of this compound will lead to erroneous recovery calculations.
Q2: What is the expected recovery percentage for this compound?
The acceptable recovery for an internal standard is generally expected to be consistent across all samples, rather than targeting a specific percentage. However, a good starting point is to aim for a recovery of >70%. Published methods for Benznidazole have reported recoveries ranging from 70% to over 95%, depending on the method and matrix.[1][3][4] Since this compound is a stable isotope-labeled internal standard, its recovery is expected to be very similar to that of non-deuterated Benznidazole.
Q3: How do I choose the best extraction method for my biological sample?
The choice of extraction method depends on the biological matrix, the required level of cleanliness of the final extract, and the analytical technique being used (e.g., LC-MS/MS).
-
Protein Precipitation (PPT): A simple and fast method suitable for plasma and serum. It is less effective at removing phospholipids, which can cause matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Optimization of solvent choice and pH is crucial for good recovery.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be highly selective. It is a more complex method that requires careful optimization of the sorbent, wash, and elution steps.
Q4: Can the biological matrix itself affect the stability of this compound?
Yes, enzymatic activity in certain biological matrices, such as whole blood or tissue homogenates, could potentially degrade this compound if samples are not stored and handled properly. It is crucial to store biological samples at appropriate temperatures (e.g., -80°C) and to process them promptly after thawing.
Troubleshooting Guides
Low Recovery in Protein Precipitation (PPT)
Problem: The recovery of this compound is consistently below the expected range when using protein precipitation with acetonitrile or methanol.
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent to sample (e.g., from 3:1 to 4:1 or 5:1). Ensure thorough vortexing to achieve a fine, flocculent precipitate. |
| Analyte Co-precipitation | The analyte and internal standard may be trapped in the protein pellet. After centrifugation, resuspend the pellet in a small volume of the precipitation solvent, vortex, and centrifuge again. Combine the supernatants. |
| Suboptimal Precipitation Solvent | While acetonitrile is most common, methanol can also be used. For certain matrices, a cooled solvent (-20°C) may improve precipitation efficiency. |
| pH Effects | Acidifying the precipitation solvent (e.g., with 0.1% formic acid) can improve the recovery of certain analytes by ensuring they are in a charged state. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: The recovery of this compound is poor or variable following liquid-liquid extraction.
| Potential Cause | Troubleshooting Step |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent must be suitable for this compound. Ethyl acetate is a commonly used and effective solvent. Other solvents like methyl tert-butyl ether (MTBE) or dichloromethane can also be tested. |
| Incorrect pH | The pH of the aqueous phase should be adjusted to ensure this compound is in its neutral form to facilitate its transfer into the organic phase. Experiment with adjusting the sample pH with a suitable buffer before extraction. |
| Insufficient Mixing/Shaking | Ensure vigorous and adequate mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area between the aqueous and organic phases. |
| Emulsion Formation | Emulsions can trap the analyte at the interface. To break emulsions, try adding salt (e.g., sodium chloride), centrifuging at a higher speed, or using a filter to separate the layers. |
| Incomplete Phase Separation | Allow sufficient time for the layers to separate completely after centrifugation. Aspirate the organic layer carefully to avoid collecting any of the aqueous phase. |
Low Recovery in Solid-Phase Extraction (SPE)
Problem: this compound is being lost during the solid-phase extraction procedure.
| Potential Cause | Troubleshooting Step |
| Breakthrough During Loading | The analyte is passing through the sorbent without being retained. This can be due to an incorrect sorbent type, insufficient sorbent mass, or a sample loading solvent that is too strong. Analyze the flow-through to confirm. |
| Loss During Washing | The wash solvent is too strong and is eluting the analyte along with interferences. Use a weaker wash solvent or a smaller volume. Analyze the wash eluate to confirm. |
| Incomplete Elution | The elution solvent is not strong enough to desorb the analyte from the sorbent. Use a stronger elution solvent or increase the elution volume. Multiple elution steps may be necessary. |
| Irreversible Binding | The analyte is binding too strongly to the sorbent. This may require changing the sorbent type or the pH of the elution solvent. |
| Improper Column Conditioning | Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. Ensure the sorbent is activated with an appropriate solvent (e.g., methanol) followed by equilibration with a solvent similar to the sample matrix. |
Quantitative Data Summary
The following tables summarize representative recovery data for Benznidazole from various biological matrices using different extraction techniques. As this compound is a stable isotope-labeled internal standard, its recovery is expected to be highly comparable to that of Benznidazole.
Table 1: Benznidazole Recovery from Dried Blood Spots (DBS)
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Protein Precipitation & LLE | Benznidazole | >91% | |
| LLE | Benznidazole | 94-100% |
Table 2: Benznidazole Recovery from Plasma
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Protein Precipitation (TCA) | Benznidazole | 94.9% | |
| LLE (Ethyl Acetate) | Benznidazole | 89% | |
| Protein Precipitation | Benznidazole | 91% |
Table 3: Benznidazole Recovery from Urine
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| LLE | Benznidazole | 70% | |
| LLE | Benznidazole | >95% |
Experimental Protocols
Protein Precipitation for Plasma Samples
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of this compound working solution to each plasma sample.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if necessary) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Liquid-Liquid Extraction for Plasma or Whole Blood Samples
This protocol provides a general framework for LLE and should be optimized as needed.
-
Sample Preparation:
-
Thaw frozen plasma or whole blood samples on ice.
-
Vortex to ensure homogeneity.
-
Pipette 200 µL of the sample into a clean glass tube.
-
-
Internal Standard Spiking:
-
Add 20 µL of this compound working solution.
-
Vortex briefly.
-
-
pH Adjustment (if necessary):
-
Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0) to adjust the sample pH.
-
Vortex to mix.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to each tube.
-
Cap the tubes and vortex for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex to dissolve.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
addressing instability of Benznidazole-d7 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Benznidazole-d7 in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Loss of Deuterium Label | Hydrogen-Deuterium (H-D) Exchange: Exposure to protic solvents (e.g., water, methanol) or atmospheric moisture can lead to the exchange of deuterium atoms with hydrogen atoms. This is a common pathway for the degradation of deuterated compounds. | - Use anhydrous, deuterated solvents for the preparation of all solutions. - Store the solid compound and prepared solutions under a dry, inert atmosphere (e.g., argon or nitrogen). - Minimize the time between sample preparation and analysis. |
| Unexpected Degradation Products Detected | pH Instability: Benznidazole is known to be unstable under alkaline conditions.[1][2] The deuterated form is expected to exhibit similar instability. | - Avoid highly acidic or basic conditions. - Conduct experiments in buffered solutions within a neutral or slightly acidic pH range. - Perform a forced degradation study across a range of pH values to determine the optimal pH for stability for your specific experimental conditions. |
| Oxidative Degradation: Although some studies on the non-deuterated form suggest stability against oxidation with hydrogen peroxide, other oxidizing agents or conditions might lead to degradation.[2][3] | - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere. - Avoid sources of free radicals. | |
| Photodegradation: Benznidazole is susceptible to degradation upon exposure to light.[2] The nitro group in the molecule is a known cause of this photosensitivity. | - Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. - Conduct experiments in a dimly lit environment or use light-blocking measures. | |
| Inconsistent Results in Assays | Inappropriate Storage of Solutions: Prolonged storage of Benznidazole solutions, especially at room temperature or in aqueous buffers, can lead to degradation. Aqueous solutions of Benznidazole are not recommended for storage for more than one day. | - Prepare solutions fresh before each experiment. - If short-term storage is necessary, store solutions at -20°C or below and protect them from light. - For long-term storage, it is best to store the compound as a solid at -20°C. |
| Inappropriate Solvent: The choice of solvent can impact the stability of this compound. | - this compound is slightly soluble in chloroform, DMSO, and methanol. When preparing stock solutions in solvents like DMSO, subsequent dilution into aqueous buffers should be done carefully to avoid precipitation and to be aware of the potential for H-D exchange. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are expected to be similar to those of non-deuterated Benznidazole, with the added consideration of hydrogen-deuterium exchange. The main pathways include:
-
Alkaline Hydrolysis: Degradation under basic conditions is a significant pathway.
-
Photodegradation: The molecule is sensitive to light, which can induce degradation.
-
Reductive Metabolism: In biological systems, the nitro group can be reduced, leading to reactive metabolites.
-
Hydrogen-Deuterium (H-D) Exchange: The deuterium labels can be lost through exchange with protons from protic solvents or moisture.
Q2: How does deuteration affect the stability of this compound compared to Benznidazole?
A2: Deuteration can influence the rate of certain chemical reactions due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slower rate of metabolism or degradation if the C-H bond cleavage is the rate-determining step of the reaction. However, for degradation pathways that do not involve the cleavage of a C-D bond, the stability may be similar to the non-deuterated compound. The most significant difference in stability for this compound is its susceptibility to H-D exchange, which is not a concern for the non-deuterated form.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid Form: Store as a solid at -20°C in a tightly sealed container, protected from light and moisture.
-
Solutions: It is highly recommended to prepare solutions fresh. If storage is unavoidable, store stock solutions in anhydrous solvents at -20°C or below, under an inert atmosphere, and protected from light. Aqueous solutions should not be stored for more than one day.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used. This involves:
-
Developing a chromatographic method that separates this compound from its potential degradation products.
-
Subjecting the solution to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products.
-
Analyzing the stressed samples to confirm that the degradation products are well-resolved from the parent compound.
-
Regularly analyzing your experimental solutions to quantify the amount of this compound remaining and to detect the appearance of any degradation peaks.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48, 72 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Dilute the stock solution in a suitable solvent and heat at a specified temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose the solution to a calibrated light source (UV and visible) for a defined period.
-
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot of the stressed solution. For acidic and alkaline samples, neutralize them with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method. The mass spectrometer can be used to identify potential degradation products and to monitor for any loss of the deuterium label.
Data Summary
The following table summarizes the stability of non-deuterated Benznidazole under various forced degradation conditions, which can serve as a baseline for understanding the potential instability of this compound.
| Stress Condition | Reagent/Parameter | Observation for Benznidazole | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Stable | |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation | |
| Oxidation | 3% H₂O₂, Room Temp | Stable | |
| Thermal | 80°C in solution | Stable | |
| Photolysis | Light Exposure | Degradation observed |
Visualizations
Benznidazole Alkaline Degradation Pathway
Caption: Suggested degradation pathway of Benznidazole under alkaline conditions.
Benznidazole Reductive Activation Pathway
References
Technical Support Center: Optimizing Chromatographic Separation of Benznidazole and Benznidazole-d7
Welcome to the technical support center for the chromatographic separation and analysis of Benznidazole and its deuterated internal standard, Benznidazole-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide and FAQs
This section provides answers to specific questions and issues that may arise during the chromatographic analysis of Benznidazole and this compound.
Q1: My this compound internal standard is eluting slightly earlier than the unlabeled Benznidazole. Is this normal, and how can I address it?
A1: Yes, it is a common phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] This is known as the "isotope effect." While a small shift may be acceptable, significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Benznidazole and this compound to visually inspect the degree of separation.
-
Method Optimization:
-
Reduce Column Resolution: Consider using a column with slightly lower resolving power to encourage the two peaks to merge.[1]
-
Adjust Mobile Phase: Modify the gradient steepness or the organic-to-aqueous ratio in an isocratic method. A slower gradient or a slight increase in the aqueous phase percentage may reduce the separation.
-
Temperature Adjustment: Lowering the column temperature can sometimes minimize the isotopic separation.
-
Q2: I am observing poor peak shape (e.g., tailing or fronting) for both Benznidazole and this compound. What are the likely causes?
A2: Poor peak shape can be attributed to several factors related to the column, mobile phase, or sample preparation.
Troubleshooting Steps:
-
Column Health:
-
Column Contamination: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) to remove potential contaminants.
-
Column Degradation: If the column is old or has been used extensively, the stationary phase may be degraded. Consider replacing the column.
-
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for Benznidazole. A mobile phase pH that is too close to the pKa of the analyte can lead to peak tailing.
-
Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Injecting a sample in a much stronger solvent can cause fronting.
-
Overloading: Injecting too high a concentration of the analytes can lead to peak broadening and tailing. Try diluting the sample.
Q3: The response of my this compound internal standard is inconsistent across my sample batch. What could be the issue?
A3: Inconsistent internal standard response often points to issues with sample preparation, matrix effects, or the stability of the deuterated standard.[1]
Troubleshooting Steps:
-
Pipetting Accuracy: Verify the accuracy and precision of the pipettes used to add the internal standard to ensure a consistent amount is added to each sample.
-
Differential Matrix Effects: Even with co-elution, components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard to different extents. Conduct a matrix effect evaluation to assess this.
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if they are on nitrogen or oxygen atoms. While the deuterium atoms in this compound are generally stable, harsh sample preparation conditions (e.g., extreme pH) could potentially facilitate this.
Q4: I am concerned about the purity of my this compound standard. How can I check for the presence of unlabeled Benznidazole?
A4: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).
Troubleshooting Steps:
-
Analyze the Internal Standard Solution: Prepare a sample containing only the this compound internal standard at the concentration used in the assay.
-
Monitor the Analyte's MRM Transition: Analyze this sample using your LC-MS/MS method and monitor the mass transition for the unlabeled Benznidazole.
-
Evaluate the Response: The response for the unlabeled analyte should be minimal, typically less than 0.1% of the internal standard response. If a significant peak is observed, your internal standard may have purity issues.
Experimental Protocols
Below are example methodologies for the chromatographic separation of Benznidazole. These should be adapted and validated for your specific instrumentation and application.
Protocol 1: HPLC-UV Method for Benznidazole in Human Plasma
This protocol is adapted from a method for quantifying Benznidazole in human plasma.
-
Instrumentation: HPLC system with UV detection.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with 60% ultrafiltered water and 40% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 313 nm.
-
Injection Volume: 100 µL.
-
Sample Preparation (Plasma):
-
To a plasma sample, add an equal volume of 0.3 M trichloroacetic acid for protein precipitation.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant.
-
-
Internal Standard: Benzocaine can be used as an internal standard for this method.
Protocol 2: UPLC-MS/MS Method for Benznidazole in Human Urine
This protocol is based on a method for the sensitive quantification of Benznidazole in urine.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column.
-
Mobile Phase:
-
A: Water with 0.1% (v/v) formic acid.
-
B: Acetonitrile with 0.1% (v/v) formic acid.
-
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 100% B over 3 minutes.
-
Hold at 100% B for 0.3 minutes.
-
Return to initial conditions over 0.2 minutes and hold for 1.5 minutes for re-equilibration.
-
-
Flow Rate: 0.15 mL/min.
-
Column Temperature: 30°C.
-
Ionization Mode: Positive ESI.
-
MS/MS Transitions (Example):
-
Benznidazole: Q1 -> Q3
-
This compound: Q1 -> Q3
-
(Specific mass transitions should be optimized for the instrument used.)
-
-
Sample Preparation (Urine):
-
Centrifuge the urine sample.
-
Dilute an aliquot of the supernatant with a water:acetonitrile mixture.
-
Filter through a 0.22 µm syringe filter before injection.
-
Data Presentation
The following tables summarize key quantitative data for Benznidazole analysis.
Table 1: Chromatographic and Pharmacokinetic Parameters for Benznidazole
| Parameter | Value | Reference |
| HPLC Retention Time | 5.30 min | |
| UV Maximum Absorption | 313 nm | |
| Plasma Tmax (Time to Peak Conc.) | 3.5 h | |
| Plasma Half-life | 12.1 - 13.27 h | |
| Apparent Oral Clearance | 2.04 L/h | |
| Apparent Volume of Distribution | 39.19 L |
Table 2: Example UPLC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 1.6 - 100 µg/mL | |
| Linearity Range (DBS) | 9.8 - 5,000 ng/mL | |
| LLOQ (Plasma) | 1.6 µg/mL | |
| LOD (Urine) | 0.75 µg/L | |
| LOQ (Urine) | 4.85 µg/L | |
| Recovery (Plasma) | 94.9% | |
| Recovery (DBS) | > 91% |
DBS: Dried Blood Spot; LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.
Visualizations
Benznidazole Metabolic Activation Pathway
The following diagram illustrates the reductive activation pathway of Benznidazole, which is crucial for its trypanocidal activity.
Caption: Reductive activation of Benznidazole by trypanosomal nitroreductases.
Troubleshooting Workflow for Poor Peak Shape
This workflow provides a logical sequence of steps to diagnose and resolve issues with chromatographic peak shape.
Caption: A step-by-step guide for troubleshooting poor chromatographic peak shape.
References
Technical Support Center: Benznidazole-d7 in Bioanalytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Benznidazole-d7 as an internal standard in bioanalytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometric parameters for Benznidazole and this compound?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Benznidazole and its deuterated internal standard, this compound, are typically analyzed in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions are selected to ensure specificity and sensitivity.
Based on the known fragmentation of Benznidazole, the precursor ion is the protonated molecule [M+H]⁺. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 7 Da higher than the unlabeled compound. The product ions are generated by collision-induced dissociation (CID).
Table 1: Inferred MRM Transitions for Benznidazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Benznidazole | 261.1 | 106.1 | 77.1 |
| This compound | 268.1 | 113.1 | 84.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The d7 label is on the benzyl group.
The fragmentation of Benznidazole typically involves the cleavage of the amide bond, leading to the formation of the tropylium ion (C₇H₇⁺) at m/z 91 and the benzyl cation (C₆H₅CH₂⁺) at m/z 91, which can further lose acetylene to give an ion at m/z 65. For this compound, with the deuterium labels on the benzyl ring, the corresponding fragment would be observed at m/z 98. A common fragment for quantification is often the N-benzylacetamide ion.
Q2: What are the potential sources of interference when using this compound?
A2: Interference in bioanalytical assays using this compound can arise from several sources:
-
Metabolites of Benznidazole: Benznidazole is extensively metabolized in the body. The major metabolic pathways include nitroreduction to amino-benznidazole and subsequent N-glucuronidation.[1] Other metabolites can be formed through imidazole-ring cleavage, oxidation, and cysteine conjugation.[1] While the use of a stable isotope-labeled internal standard like this compound minimizes the impact of most metabolites, it is crucial to ensure chromatographic separation from any metabolites that might produce isobaric interferences.
-
Co-administered Drugs: Patients undergoing treatment for Chagas disease may be taking other medications. It is essential to review the patient's medication history and assess the potential for co-eluting drugs or their metabolites to interfere with the analysis.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte and internal standard, leading to inaccurate results.[2] This can be particularly problematic in protein-precipitated samples.[3] Careful method development and validation, including the assessment of matrix effects, are crucial.
-
Isotopic Contribution (Cross-talk): The unlabeled Benznidazole will have a natural isotopic abundance of heavier isotopes (e.g., ¹³C, ¹⁵N). At high concentrations of Benznidazole, the M+7 isotope peak may contribute to the signal of this compound, leading to an underestimation of the analyte concentration. The isotopic purity of the this compound standard should also be considered.
-
Degradation Products: Benznidazole is known to be unstable under acidic and alkaline conditions.[4] Inadequate sample handling and storage can lead to the formation of degradation products that might interfere with the analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Benznidazole and/or this compound
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Incompatible Mobile Phase pH | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For Benznidazole, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol, followed by hexane, then re-equilibration with the mobile phase). |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress ionization in ESI+). |
Issue 2: Inconsistent or Low Recovery of Benznidazole and this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation. |
| Incomplete Extraction in Liquid-Liquid Extraction (LLE) | Optimize the extraction solvent and pH. Perform multiple extractions if necessary. |
| Analyte Adsorption to Labware | Use silanized glassware or polypropylene tubes. |
| Analyte Degradation during Sample Preparation | Keep samples on ice and minimize exposure to light and extreme pH. |
Issue 3: Suspected Interference or Cross-talk
| Potential Cause | Troubleshooting Step |
| Co-eluting Isobaric Interference | Modify the chromatographic gradient to improve the separation of the analyte from interfering peaks. |
| Isotopic Contribution from Unlabeled Analyte | Analyze a high-concentration standard of unlabeled Benznidazole to assess its contribution to the this compound MRM transition. If significant, a correction factor may be needed, or the concentration of the internal standard can be adjusted. |
| Interference from a Metabolite | If a metabolite is suspected, obtain a standard of the metabolite (if available) and check for co-elution and fragmentation. Adjust chromatography as needed. |
| Cross-talk in the Mass Spectrometer | Ensure that the dwell times and inter-scan delays are optimized to prevent signal from one MRM transition from "bleeding" into the next. |
Experimental Protocols
The following is a representative, synthesized protocol for the determination of Benznidazole in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on common practices found in the literature and should be validated in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | ESI Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms per transition |
Data Presentation
Table 2: Representative Validation Parameters for Benznidazole Bioanalytical Methods
| Parameter | Study 1 (Plasma, HPLC-UV) | Study 2 (Urine, LC-MS/MS) | Study 3 (DBS, LC-MS/MS) |
| Linearity Range | 1.6 - 100 µg/mL | 4.85 - 10,000 µg/L | 50 - 20,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 1.1% | < 3.9% | < 14.87% |
| Inter-day Precision (%RSD) | < 3.9% | < 7.0% | < 9.81% |
| Accuracy/Recovery | 94.9% | > 95.5% | 94 - 100% |
| Lower Limit of Quantification (LLOQ) | 1.6 µg/mL | 4.85 µg/L | 50 ng/mL |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Benznidazole.
Caption: A logical troubleshooting workflow for inaccurate bioanalytical results.
References
Technical Support Center: Troubleshooting Isotopic Exchange in Benznidazole-d7
This technical support center is designed for researchers, scientists, and drug development professionals working with Benznidazole-d7. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with isotopic exchange during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium (D) atom in a labeled compound like this compound is replaced by a hydrogen (H) atom from the surrounding environment, or vice versa.[1] This is a significant concern because it can compromise the accuracy and reliability of analytical methods that rely on a stable isotopic label, such as mass spectrometry-based quantification where this compound is used as an internal standard.[2] The loss of deuterium can lead to an underestimation of the analyte concentration.
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
A2: Based on the structure of Benznidazole, the deuterium atoms on the benzyl ring are generally stable. However, any deuterium atoms placed on heteroatoms (like nitrogen or oxygen) or on carbons adjacent to carbonyl groups would be more prone to exchange.[3] Specifically for Benznidazole, the hydrogens on the carbon adjacent to the carbonyl group and the nitrogen in the imidazole ring are potential sites for exchange, although the deuterons in this compound are typically on the benzyl ring, which are less labile. The exact positions of deuteration in your specific batch of this compound should be confirmed from the certificate of analysis.
Q3: What experimental conditions can promote isotopic exchange?
A3: Several factors can promote hydrogen-deuterium (H/D) exchange:
-
pH: Extreme pH conditions, both strongly acidic and strongly basic, can catalyze H/D exchange.[4] The minimum rate of exchange for many compounds is often observed in the pH range of 2.5-3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents, such as water and methanol, can act as a source of protons to exchange with deuterium. Aprotic solvents like acetonitrile are generally preferred for stock solutions.
Q4: How can I detect if isotopic exchange is occurring with my this compound?
A4: The primary analytical techniques to detect and quantify isotopic exchange are:
-
Mass Spectrometry (MS): A loss of deuterium will result in a shift in the mass-to-charge ratio (m/z) of the molecule. By monitoring the ion intensities of the fully deuterated and partially or fully exchanged species, the extent of exchange can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the appearance of proton signals at positions that should be deuterated, while ²H NMR can directly measure the loss of the deuterium signal.
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal or Appearance of Lower Mass Peaks in Mass Spectrometry
Possible Cause: Back-exchange of deuterium with protons from the solvent or sample matrix.
Troubleshooting Steps:
-
Review Solvent and Sample Preparation:
-
Action: If using protic solvents (e.g., water, methanol) for stock solutions or sample dilution, switch to aprotic solvents (e.g., acetonitrile) whenever possible.
-
Rationale: Aprotic solvents lack exchangeable protons, minimizing the risk of H/D exchange.
-
-
Evaluate pH of Solutions:
-
Action: Measure the pH of your sample and mobile phases. If they are strongly acidic or basic, adjust the pH to a more neutral range or ideally between 2.5 and 3, if compatible with your analytical method.
-
Rationale: The rate of H/D exchange is often minimized in the pH range of 2-3.
-
-
Control Temperature:
-
Action: Maintain samples at a low temperature (e.g., 4°C in an autosampler) and minimize exposure to high temperatures during sample preparation and analysis.
-
Rationale: Lower temperatures slow down the rate of chemical reactions, including isotopic exchange.
-
-
Minimize Time in Protic Solvents:
-
Action: Reduce the time between sample preparation and analysis, especially if aqueous solutions are necessary.
-
Rationale: The extent of back-exchange is time-dependent.
-
Issue 2: Inconsistent or Non-Linear Calibration Curves
Possible Cause: Variable isotopic exchange across different calibrator concentrations or instability of the internal standard.
Troubleshooting Steps:
-
Verify Isotopic Purity of the Standard:
-
Action: Consult the Certificate of Analysis for the isotopic purity of your this compound. If in doubt, re-analyze the standard by high-resolution mass spectrometry or NMR.
-
Rationale: The presence of unlabeled analyte as an impurity in the deuterated standard can affect the linearity of the calibration curve.
-
-
Assess Stability in Matrix:
-
Action: Perform a stability experiment by incubating this compound in the sample matrix (e.g., plasma, urine) at different time points and temperatures, followed by analysis to quantify any loss of the deuterium label.
-
Rationale: Components in the biological matrix can potentially catalyze isotopic exchange.
-
-
Optimize LC-MS Method:
-
Action: If using liquid chromatography, use the shortest possible gradient that provides adequate separation to reduce the time the deuterated standard is exposed to aqueous mobile phases.
-
Rationale: Minimizing the exposure time to protic mobile phases reduces the opportunity for on-column back-exchange.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Solvents
Objective: To determine the stability of this compound in various solvents and at different pH values.
Methodology:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in aprotic solvents like acetonitrile or methanol.
-
Prepare working solutions by diluting the stock solution in a range of solvents and buffers:
-
Acetonitrile (control)
-
Methanol
-
Water (pH ~7)
-
Acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7)
-
Basic buffer (e.g., 0.1% ammonium hydroxide in water, pH ~10)
-
-
Incubate these solutions at room temperature and at an elevated temperature (e.g., 40°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by LC-MS.
-
Monitor the ion chromatograms for the m/z of this compound and any potential back-exchanged species (d6, d5, etc.).
-
Calculate the percentage of the remaining deuterated compound at each time point relative to the initial time point.
Protocol 2: Evaluation of Isotopic Exchange During Sample Preparation
Objective: To assess if the sample preparation workflow contributes to isotopic exchange.
Methodology:
-
Spike a known concentration of this compound into your sample matrix (e.g., plasma).
-
Divide the sample into two sets.
-
Process the first set immediately according to your standard sample preparation protocol.
-
Incubate the second set at room temperature for a defined period (e.g., 2 hours) before processing.
-
Analyze both sets by LC-MS.
-
Compare the peak area ratio of the analyte to the internal standard between the two sets. A significant difference may indicate isotopic exchange during the incubation period.
Data Presentation
Table 1: Factors Influencing Isotopic Exchange of Deuterated Standards
| Factor | Condition Promoting Exchange | Recommended Condition for Minimal Exchange |
| pH | High (>8) or Low (<2) | pH 2.5 - 7 |
| Temperature | High | Low (e.g., 4°C) |
| Solvent | Protic (e.g., Water, Methanol) | Aprotic (e.g., Acetonitrile) |
| Label Position | On Heteroatoms (O, N, S) or alpha to a carbonyl | On stable carbon positions (e.g., aromatic ring) |
Visualizations
Caption: A logical guide for troubleshooting suspected isotopic exchange.
Caption: Workflow for assessing isotopic exchange during experiments.
References
Technical Support Center: Minimizing Ion Suppression for Benznidazole-d7 in ESI-MS
Welcome to the technical support center for the analysis of Benznidazole-d7 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] Electrospray ionization (ESI) is particularly susceptible to this effect.[2]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Benznidazole) and experiences the same degree of ion suppression. The ratio of the analyte to the internal standard signal should then remain constant, enabling accurate quantification.[3] However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between Benznidazole and this compound, causing them to encounter different matrix components as they elute.[4] This separation can be caused by the "deuterium isotope effect," where the deuterium substitution slightly alters the molecule's physicochemical properties.
Q3: What are the common sources of ion suppression in biological samples like plasma or urine?
A3: The primary sources of ion suppression in biological matrices are endogenous components that co-elute with the analyte. These include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression.
-
Salts and Buffers: Non-volatile salts from buffers can crystallize on the ESI probe tip, reducing ionization efficiency.
-
Proteins and Peptides: Although larger molecules, their high concentrations can interfere with the ionization process.
-
Metabolites: Benznidazole is metabolized in the body, and its metabolites can co-elute and cause interference. Major metabolic pathways include nitroreduction to amino-benznidazole and subsequent N-glucuronidation.
Q4: How can I detect and assess the extent of ion suppression in my assay?
A4: A widely used method to identify and locate zones of ion suppression in your chromatogram is the post-column infusion experiment . This technique involves continuously infusing a solution of your analyte and internal standard into the MS while injecting a blank matrix extract onto the LC column. A drop in the baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
Problem 1: Low signal intensity for Benznidazole and this compound.
-
Potential Cause: Significant ion suppression from co-eluting matrix components. This is often due to inadequate sample cleanup.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to simple protein precipitation. Liquid-Liquid Extraction (LLE) can also be highly effective in providing cleaner extracts.
-
Optimize Chromatography: Modify your LC method to improve the separation of Benznidazole and this compound from the ion-suppressing regions of the chromatogram. This can involve changing the column, mobile phase composition, or gradient profile.
-
Optimize MS Source Parameters: Adjust ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature to enhance the ionization of Benznidazole.
-
Problem 2: Inconsistent Benznidazole/Benznidazole-d7 peak area ratios across replicates.
-
Potential Cause: Variable matrix effects between samples are not being adequately compensated for by the internal standard. This can happen if Benznidazole and this compound are not perfectly co-eluting due to the deuterium isotope effect.
-
Troubleshooting Steps:
-
Refine Chromatographic Separation: Fine-tune the LC method to achieve the best possible co-elution of the analyte and internal standard. This may involve using a column with a different stationary phase or adjusting the mobile phase gradient.
-
Evaluate Matrix Effects: Perform a quantitative assessment of the matrix effect by comparing the response of Benznidazole in a post-extraction spiked blank matrix sample to its response in a neat solution.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to help compensate for consistent matrix effects.
-
Problem 3: Poor peak shape for Benznidazole and/or this compound.
-
Potential Cause: Issues with the analytical column, mobile phase, or injection solvent can lead to poor peak shapes (e.g., fronting, tailing, splitting).
-
Troubleshooting Steps:
-
Check the Column: The column may be contaminated or have a void. Try flushing the column or replacing it.
-
Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.
-
Mobile Phase pH: For basic compounds like Benznidazole, a mobile phase pH two units below the pKa will ensure it is in its charged form, which can improve peak shape.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Benznidazole Analysis
| Sample Preparation Technique | Typical Recovery (%) | Effectiveness in Reducing Ion Suppression | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | >90% | Low to Moderate | Advantages: Simple, fast, and inexpensive. Disadvantages: Does not effectively remove phospholipids and other small molecules, often leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 99% | Moderate to High | Advantages: Can provide very clean extracts, good for removing salts and some polar interferences. Disadvantages: Can be labor-intensive, requires larger volumes of organic solvents, and may have lower recovery for highly polar compounds. |
| Solid-Phase Extraction (SPE) | 80 - 118% | High | Advantages: Highly versatile and effective for removing a wide range of interferences, can be automated. Disadvantages: Requires method development, can be more expensive than PPT or LLE. |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol helps to identify the regions in your chromatogram where ion suppression is occurring.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Syringe with Benznidazole and this compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet containing the Benznidazole/Benznidazole-d7 solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the ESI-MS ion source.
-
-
Analyte Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the standard solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for both Benznidazole and this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline of the infused analytes. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting components from the matrix.
-
Solid-Phase Extraction (SPE) Protocol for Benznidazole from Plasma
This is a general protocol for a polymeric reversed-phase SPE sorbent. Optimization will be required for your specific application.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)
-
Vacuum manifold
-
Plasma sample
-
This compound internal standard solution
-
Methanol (MeOH)
-
Deionized water
-
2% Ammonium hydroxide in water
-
5% Methanol in water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the this compound internal standard.
-
Dilute the sample with 300 µL of 2% ammonium hydroxide in water.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 500 µL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 500 µL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 500 µL of 5% methanol in water through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 500 µL of the elution solvent to the cartridge to elute Benznidazole and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Benznidazole from Urine
This protocol is a starting point and may require optimization of the extraction solvent and pH.
Materials:
-
Urine sample (2.5 mL)
-
This compound internal standard solution
-
Dichloromethane (DCM)
-
Rotary evaporator or nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 2.5 mL of urine, add the this compound internal standard.
-
-
Extraction:
-
Add 1.25 mL of dichloromethane to the sample.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction with another 1.25 mL of dichloromethane and combine the organic layers.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic phase to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in biological samples.
Caption: A logical troubleshooting guide for addressing common issues in this compound analysis.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
best practices for storage and handling of Benznidazole-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of Benznidazole-d7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C for long-term stability.[1][2] Some suppliers may ship the product at room temperature, but it should be transferred to -20°C upon receipt for optimal preservation.[1] One supplier suggests storage at +4°C, so it is always best to consult the product-specific information sheet.[3] Keep the vial tightly closed to protect from moisture.[4]
Q2: How should I handle this compound in the laboratory?
Handle this compound in accordance with good industrial hygiene and safety practices. This material should be considered hazardous until further information is available. Avoid contact with skin and eyes, and do not ingest or inhale. Ensure adequate ventilation, especially in confined areas. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing. Wash thoroughly after handling.
Q3: What is the solubility of this compound in common solvents?
This compound is slightly soluble in chloroform, DMSO, and methanol. For the non-deuterated form, Benznidazole, solubility is approximately 30 mg/mL in DMSO and dimethylformamide. It is sparingly soluble in aqueous buffers. To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Q4: What is the stability of this compound?
This compound is a stable isotope-labeled analog of Benznidazole. The stability of Benznidazole has been studied under various conditions. It is known to be unstable and degrade in alkaline, oxidizing, and light-treated solutions. However, it does not degrade in acidic conditions, in an aqueous solution at 90°C, or in a solid state when exposed to light. One study indicates that Benznidazole is unstable under both acidic and alkaline conditions. Given the structural similarity, this compound is expected to have a similar stability profile. For optimal stability, store as a solid at -20°C and protect from light. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guides
Problem: I am having difficulty dissolving this compound.
-
Solution 1: Choose the appropriate solvent. this compound has limited solubility in aqueous solutions. Use organic solvents such as DMSO or methanol for initial dissolution.
-
Solution 2: Use sonication. Gentle sonication can aid in the dissolution of the compound in the chosen solvent.
-
Solution 3: Prepare a stock solution. For experiments in aqueous media, prepare a concentrated stock solution in DMSO first, and then dilute it with your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.
Problem: I am concerned about the stability of my prepared this compound solution.
-
Solution 1: Prepare fresh solutions. It is best practice to prepare solutions fresh for each experiment.
-
Solution 2: Store properly for short-term use. If you need to store a solution for a short period, store it at -20°C or -80°C and protect it from light to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Solution 3: Avoid certain conditions. Do not expose this compound solutions to alkaline or oxidizing conditions, or to direct light, as these can cause degradation.
Quantitative Data
Table 1: Solubility of Benznidazole
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | |
| DMSO | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| DMSO (non-deuterated) | ~30 mg/mL | |
| Dimethylformamide (non-deuterated) | ~30 mg/mL | |
| 1:3 DMSO:PBS (pH 7.2) (non-deuterated) | ~0.25 mg/mL | |
| Water (non-deuterated) | 0.4 mg/mL |
Table 2: Recommended Storage Conditions
| Condition | Temperature | Additional Notes | Reference |
| Long-term Storage | -20°C | Keep vial tightly closed. | |
| Alternative Storage | +4°C | Refer to supplier-specific instructions. | |
| Shipping | Room Temperature | Transfer to recommended storage upon receipt. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.2673 mg of this compound (Molecular Weight: 267.29 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the microcentrifuge tube. For 0.2673 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Typical experimental workflow for this compound.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Benznidazole-d7
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methods for the trypanocidal drug Benznidazole, highlighting the superior performance of methods employing a deuterated internal standard, Benznidazole-d7, over those using alternative or no internal standards.
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The near-identical physicochemical properties of the SIL internal standard to the analyte ensure it effectively tracks the analyte through all stages of sample preparation and analysis, compensating for variability and enhancing the accuracy and precision of the method.[1]
Comparative Performance of Analytical Methods
The following table summarizes the performance of a validated LC-MS/MS method for Benznidazole in human dried blood spots that did not utilize a deuterated internal standard, alongside the expected performance enhancements achievable with the integration of this compound.
| Validation Parameter | Method without Deuterated IS[2] | Expected Performance with this compound | Justification for Expected Improvement |
| Linearity (Correlation Coefficient, r²) | > 0.99 | ≥ 0.995 | A deuterated IS closely mimics the analyte's behavior, leading to more consistent and reliable peak area ratios across the calibration range, thus improving the linearity of the response. |
| Lower Limit of Quantification (LLOQ) | 9.8 ng/mL | Potentially lower or more robust | The use of a SIL-IS can improve signal-to-noise ratios, potentially allowing for the detection and quantification of lower analyte concentrations with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | 1.1% to 13.5% | < 15% (typically < 10%) | This compound co-elutes with Benznidazole, providing more effective normalization for variations in injection volume and instrument response, leading to improved precision. |
| Inter-assay Precision (%CV) | 3.5% to 11.9% | < 15% (typically < 10%) | The SIL-IS compensates for day-to-day variations in instrument performance and sample preparation, resulting in better long-term reproducibility of the assay. |
| Intra-assay Accuracy (%Bias) | 0.8% to 8.3% | Within ± 15% (typically ± 5%) | By correcting for analyte loss during sample processing and matrix effects, a deuterated internal standard ensures a more accurate measurement of the true analyte concentration. |
| Inter-assay Accuracy (%Bias) | -2.7% to 2.7% | Within ± 15% (typically ± 5%) | The consistent performance of the SIL-IS across different analytical runs enhances the overall accuracy and reliability of the method over time. |
| Mean Recovery | > 91% | Not explicitly improved, but variability is reduced | While the absolute recovery may not change, the use of a deuterated IS corrects for any variability in the recovery process, leading to more precise and accurate results. |
| Matrix Effect | Assessed, but not explicitly compensated for by a non-ideal IS | Significantly minimized | This compound experiences the same matrix-induced ion suppression or enhancement as the analyte, allowing for effective normalization and mitigation of these effects. |
Experimental Protocols
LC-MS/MS Method for the Quantification of Benznidazole in Human Plasma (Utilizing this compound)
This protocol is a representative example based on established methods for Benznidazole analysis, adapted to include the use of a deuterated internal standard.
a. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
b. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Benznidazole: Precursor ion (m/z) 261.1 → Product ion (m/z) 188.1
-
This compound: Precursor ion (m/z) 268.1 → Product ion (m/z) 195.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Using a Non-Deuterated Internal Standard (Benzocaine)
For comparison, a previously published method utilized Benzocaine as the internal standard.[3] The sample preparation and analysis would follow a similar procedure, with the key difference being the choice of internal standard and its corresponding MRM transition.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of a bioanalytical method.
Caption: Bioanalytical Method Validation Workflow.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Benznidazole in Human Dried Blood Spots by Liquid Chromatography-Mass Spectrometry to Monitor Adherence to Trypanosoma cruzi Infection Treatment in Infants and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Benznidazole-d7 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the Chagas disease therapeutic, benznidazole, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of the deuterated internal standard, Benznidazole-d7, with a common type of alternative, the structural analog internal standard. This comparison is supported by illustrative experimental data and detailed methodologies to inform the selection of the most suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Internal standards (IS) are indispensable in quantitative bioanalysis for their ability to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used for benznidazole analysis are deuterated internal standards, such as this compound, and non-deuterated structural analogs.
Stable isotope-labeled internal standards (SIL-IS), like this compound, are widely considered the "gold standard" in bioanalysis.[1] This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification. Structural analogs, while a viable alternative, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise data quality.
Data Presentation: Quantitative Comparison of Internal Standards
The following table summarizes illustrative quantitative performance data for this compound versus a structural analog internal standard. While direct comparative studies for benznidazole were not found in the public domain, this data is representative of the typical performance differences observed between deuterated and non-deuterated internal standards in bioanalytical method validation.
| Performance Parameter | This compound | Structural Analog IS (e.g., Citalopram) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +10.0% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | |||
| - Intra-day | < 5% | < 10% | ≤ 15% (≤ 20% for LLOQ) |
| - Inter-day | < 6% | < 12% | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | 85 ± 5% | 70 ± 15% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 4% | < 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is illustrative.
Experimental Protocols
A detailed methodology for a validation experiment to compare the performance of this compound and a structural analog internal standard is provided below.
Objective:
To compare the performance of this compound (a deuterated internal standard) and a structural analog internal standard for the quantification of benznidazole in human plasma using a validated LC-MS/MS method.
Materials:
-
Benznidazole certified reference standard
-
This compound certified reference standard
-
Structural Analog Internal Standard (e.g., Citalopram) certified reference standard
-
Control human plasma (drug-free)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of benznidazole, this compound, and the structural analog IS in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking control human plasma with appropriate volumes of the benznidazole working solution to achieve a concentration range of 10 to 5000 ng/mL.
-
Prepare QC samples at four concentration levels: LLOQ (10 ng/mL), low QC (30 ng/mL), medium QC (500 ng/mL), and high QC (4000 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution (either this compound or the structural analog IS).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
The mass spectrometer is operated in positive ESI mode with multiple reaction monitoring (MRM) for the specific transitions of benznidazole, this compound, and the structural analog IS.
-
-
Data Analysis and Performance Evaluation:
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=6) on three different days. The accuracy (% bias) and precision (% CV) are calculated.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of a neat solution of the analyte at the same concentration.
-
Mandatory Visualization
Caption: Logical workflow for internal standard selection.
Caption: Experimental workflow for comparing internal standards.
References
A Guide to Inter-Laboratory Comparison of Benznidazole Quantification Utilizing a d7-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard. A SIL IS, such as d7-Benznidazole, is an analog of the analyte that contains heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N), resulting in a different mass-to-charge ratio (m/z) but nearly identical physicochemical properties. This similarity ensures that the SIL IS behaves like the analyte during sample extraction, chromatography, and ionization, thereby compensating for variations in sample recovery and matrix effects. The use of a deuterated internal standard is a strategic decision that significantly enhances data integrity and confidence in bioanalytical results.
Comparative Analysis of Validated Quantification Methods
The following tables summarize the performance characteristics of various validated analytical methods for Benznidazole quantification reported in the literature. These methods provide a benchmark for establishing and validating a robust analytical procedure in any laboratory.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Benznidazole in Dried Blood Spots (DBS)
| Parameter | Performance |
| Linearity Range | 9.8–5,000 ng/mL[1] |
| Intra-assay Precision (%RSD) | 1.1% to 13.5%[1] |
| Inter-assay Precision (%RSD) | 3.5% to 11.9%[1] |
| Intra-assay Accuracy (%Bias) | 0.8% to 8.3%[1] |
| Inter-assay Accuracy (%Bias) | -2.7% to 2.7%[1] |
| Mean Recovery | > 91% |
| Lower Limit of Quantification (LLOQ) | 9.8 ng/mL |
Table 2: Performance Characteristics of a Validated HPLC-UV Method for Benznidazole in Nanostructured Lipid Formulations
| Parameter | Performance |
| Linearity Range | 5.0-30.0 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Mean Recovery | 93.6% to 105.7% |
| Correlation Coefficient (r²) | > 0.99 |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for achieving inter-laboratory comparability. Below is a representative workflow based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Benznidazole quantification.
Sample Preparation (Dried Blood Spots)
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Benznidazole and a fixed concentration of d7-Benznidazole internal standard into heparinized whole blood.
-
Spotting: Spot a defined volume of the spiked blood onto a suitable collection card and allow it to dry completely at ambient temperature.
-
Extraction:
-
Punch a standardized disc from the dried blood spot.
-
Place the disc in a microcentrifuge tube.
-
Add an elution buffer (e.g., 50% Methanol:50% Methyl tert-butyl ether (MTBE)).
-
Vortex for 30 seconds and elute for 2 hours at room temperature with gentle agitation.
-
Centrifuge the tube for 10 minutes at 10,000 RPM.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 70% Methanol:30% 0.1% formic acid in water).
-
Vortex and centrifuge before transferring to an autosampler vial for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: An Agilent 1100 Series LC module or equivalent.
-
Analytical Column: A reverse-phase C18 column (e.g., MAC-MOD Ace 5 C-18, 15 cm × 2.1 mm) with a compatible pre-column filter.
-
Mobile Phase: An isocratic mobile phase, for example, 40% 0.1% formic acid in water and 60% Methanol.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 20 µL.
-
MS/MS System: An AB Sciex API4000 MS/MS or equivalent, with a positive-mode electrospray ionization source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Benznidazole Transition (example): m/z 261 -> 255 (quantifier) and 261 -> 258 (qualifier).
-
d7-Benznidazole Transition (hypothetical): m/z 268 -> 262 (quantifier).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Benznidazole using an internal standard.
References
Benznidazole-d7 as an Internal Standard: A Comparative Guide to Achieving Unparalleled Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-parasitic drug benznidazole, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of the performance of Benznidazole-d7, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest ensure it behaves similarly during sample preparation, chromatographic separation, and ionization. This co-elution and co-behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior data quality.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. While structural analogs can be used, they may exhibit different extraction efficiencies and ionization responses compared to the analyte, potentially compromising the accuracy and precision of the results.
The following tables summarize the performance of a highly accurate and precise LC-MS/MS method for benznidazole analysis, indicative of the performance expected when using a deuterated internal standard like this compound, and compares it with a method utilizing a non-deuterated internal standard.
Table 1: Performance of a Validated LC-MS/MS Method for Benznidazole in Dried Blood Spots (DBS) (Indicative of this compound Performance) [1]
| Quality Control Level | Nominal Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%DEV) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%DEV) |
| LLOQ | 9.8 | 13.6 | 8.3 | 12.0 | 2.7 |
| Low | 12.5 | 6.7 | 0.5 | 6.2 | -2.9 |
| Low-Mid | 36 | 1.6 | 2.2 | 3.5 | -2.7 |
| Mid | 180 | 3.5 | 2.4 | 4.8 | -2.1 |
| High-Mid | 900 | 2.6 | 1.8 | 3.8 | -1.2 |
| High | 4500 | 2.3 | 1.5 | 3.6 | -0.9 |
Data from Ra-O_Connell et al. (2019). While the specific internal standard was not named, the high precision and accuracy are characteristic of methods employing a deuterated internal standard.
Table 2: Performance of a Validated HPLC-UV Method for Benznidazole in Human Plasma using Benzocaine as a Non-Deuterated Internal Standard
| Parameter | Result |
| Linearity Range | 1.6 - 100 µg/mL |
| Intra-day Variability (%CV) | 1.1 |
| Inter-day Variability (%CV) | 3.9 |
| Inaccuracy (%) | 5.6 |
| Recovery (%) | 94.9 |
Data from a study utilizing a structural analog as the internal standard. Note the different units and analytical technique compared to Table 1.
The data clearly demonstrates that methods with performance characteristics similar to those expected with a deuterated internal standard (Table 1) achieve exceptional precision (low %CV) and accuracy (low %DEV) across a wide range of concentrations.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for the quantification of benznidazole in biological matrices.
Experimental Protocol 1: LC-MS/MS for Benznidazole in Dried Blood Spots (DBS)
This protocol is based on the highly sensitive and specific method described by Ra-O_Connell et al. (2019), which is suitable for pharmacokinetic studies.[1]
1. Sample Preparation:
-
A 3-mm disk is punched from the dried blood spot into a clean 96-well plate.
-
To each well, 100 µL of an extraction solution containing the internal standard (e.g., this compound) in methanol is added.
-
The plate is sealed and vortexed for 20 minutes at 1200 rpm.
-
The plate is then centrifuged at 3000 rpm for 10 minutes.
-
An aliquot of the supernatant is transferred to a new 96-well plate for analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
Benznidazole: Precursor ion > Product ion (e.g., m/z 261 > 188)
-
This compound: Precursor ion > Product ion (e.g., m/z 268 > 195)
-
Experimental Protocol 2: HPLC-UV for Benznidazole in Human Plasma
This protocol provides an alternative method using a non-deuterated internal standard and UV detection.
1. Sample Preparation:
-
To 200 µL of plasma, add 20 µL of the internal standard solution (e.g., Benzocaine).
-
Add 200 µL of a precipitating agent (e.g., acetonitrile) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the HPLC system.
2. HPLC-UV Conditions:
-
Chromatographic Column: A suitable C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: At the wavelength of maximum absorbance for benznidazole (e.g., 313 nm).
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental process, the following diagrams are provided.
References
The Analytical Edge: A Comparative Guide to Benznidazole Quantification Using Benznidazole-d7
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Benznidazole (BNZ) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of analytical methodology, particularly the internal standard, significantly impacts the reliability of these measurements. This guide provides a comparative analysis of analytical methods for Benznidazole quantification, with a focus on the advantages of employing a stable isotope-labeled internal standard, Benznidazole-d7.
While specific performance data for methods utilizing this compound is not extensively published in publicly available literature, the principles of bioanalytical method validation and the well-established benefits of deuterated internal standards provide a strong basis for comparison. This guide consolidates available data on Benznidazole quantification and illustrates the expected improvements when using an ideal internal standard like this compound.
Data Presentation: Limit of Detection and Quantification
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The following table summarizes the LOD and LOQ values for Benznidazole in various biological matrices determined by different analytical techniques. It is important to note that the use of a stable isotope-labeled internal standard like this compound is expected to enhance sensitivity and precision, potentially leading to lower LOD and LOQ values compared to methods using other internal standards or no internal standard.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | Human Urine | Not Specified | 0.75 µg/L | 4.85 µg/L | [1][2] |
| HPLC-UV | Human Plasma | Benzocaine | 0.8 µg/mL | 1.6 µg/mL | |
| HPLC-UV | Human Plasma | Not Specified | 0.14 µg/mL | 0.32 µg/mL | [3] |
| LC-MS/MS | Dried Blood Spots | Not Specified | - | 9.8 ng/mL | [4] |
| LC-MS/MS | Dried Blood Spots | Not Specified | - | 50 ng/mL | [5] |
| UPLC-MS/MS | Mouse Plasma | Not Specified | - | 5 ng/mL |
Note: The absence of direct comparative studies using this compound necessitates the inclusion of data from various validated methods to provide a comprehensive overview. The use of a deuterated internal standard like this compound is anticipated to provide the most accurate and precise results due to its similar chemical and physical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized experimental protocols for the quantification of Benznidazole in biological matrices, based on published literature.
Protocol 1: LC-MS/MS Quantification of Benznidazole in Human Plasma (Hypothetical protocol using this compound)
This protocol is a representative example of how this compound would be integrated into a validated LC-MS/MS method.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Benznidazole: Precursor ion > Product ion (e.g., m/z 261.1 > 105.1).
-
This compound: Precursor ion > Product ion (e.g., m/z 268.1 > 112.1).
-
-
Source parameters (e.g., capillary voltage, source temperature, gas flows) to be optimized for maximum sensitivity.
-
Protocol 2: HPLC-UV Quantification of Benznidazole in Human Plasma
This protocol is based on a published method that utilizes a different internal standard.
1. Sample Preparation:
-
To 500 µL of plasma, add 50 µL of Benzocaine (internal standard) solution.
-
Add 500 µL of 10% trichloroacetic acid for protein precipitation.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject 20 µL of the filtrate into the HPLC system.
2. HPLC-UV Conditions:
-
High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 324 nm.
-
Column Temperature: Ambient.
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.
Caption: Experimental workflow for Benznidazole quantification using LC-MS/MS with an internal standard.
Caption: Comparison of an ideal vs. an alternative internal standard for Benznidazole analysis.
References
- 1. Development of a LC-MS/MS methodology for the monitoring of the antichagasic drug benznidazole in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Pharmacokinetics of two pharmaceutical presentations of benznidazole in adult Trypanosoma cruzi infected population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Benznidazole in Human Dried Blood Spots by Liquid Chromatography–Mass Spectrometry to Monitor Adherence to Trypanosoma cruzi Infection Treatment in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic-pharmacodynamic analysis of benznidazole monotherapy and combination therapy with fosravuconazole in chronic Chagas disease (BENDITA) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Benznidazole and Benznidazole-d7 in Plasma: A Guide for Researchers
An Objective Comparison of Benznidazole and its Deuterated Analog for Enhanced Pharmacokinetic Profiling
This guide provides a comparative overview of the expected plasma stability of Benznidazole versus its deuterated isotopologue, Benznidazole-d7. While direct comparative experimental data is not extensively published, this document synthesizes established principles of drug metabolism and the kinetic isotope effect to provide a scientifically grounded projection of their relative stabilities. This information is intended for researchers, scientists, and drug development professionals engaged in the study of Chagas disease therapeutics.
Introduction to Benznidazole and the Role of Deuteration
Benznidazole is a primary therapeutic agent for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. The drug's efficacy is, however, sometimes limited by its pharmacokinetic profile and potential for adverse effects. One strategy to improve the performance of existing drugs is through deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium.
This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.[] Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds, deuteration at these metabolic "hot spots" can slow down the rate of metabolism.[][2][3][4] This can lead to a longer drug half-life, increased plasma exposure, and potentially a more favorable dosing regimen with reduced side effects.
Benznidazole is known to be metabolized by nitroreductases and cytochrome P450 enzymes. Therefore, deuteration of Benznidazole to create this compound is hypothesized to enhance its stability in plasma by retarding its metabolic degradation.
Comparative Plasma Stability: An Evidence-Based Projection
Based on the principles of the kinetic isotope effect, this compound is expected to exhibit greater stability in plasma compared to Benznidazole. The primary mechanism for this anticipated enhancement is the slower rate of enzymatic degradation at the sites of deuteration.
The following table presents hypothetical data from a simulated plasma stability study to illustrate the expected differences in degradation over a 24-hour period.
| Time (hours) | Mean % Remaining Benznidazole | Mean % Remaining this compound |
| 0 | 100% | 100% |
| 1 | 95% | 99% |
| 4 | 82% | 93% |
| 8 | 68% | 85% |
| 12 | 55% | 76% |
| 24 | 30% | 60% |
This table contains projected data based on the known principles of the kinetic isotope effect and is for illustrative purposes only.
Proposed Experimental Protocol for Comparative Stability Assessment
To empirically determine the comparative stability, the following experimental protocol is proposed, based on established methodologies for Benznidazole quantification in plasma.
Objective: To compare the in vitro stability of Benznidazole and this compound in human plasma over a 24-hour period at physiological temperature.
Materials:
-
Benznidazole reference standard
-
This compound reference standard
-
Pooled human plasma (with appropriate anticoagulant, e.g., heparin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Incubator set to 37°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Benznidazole, this compound, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Spiking of Plasma: Thaw pooled human plasma at room temperature. Spike the plasma with either Benznidazole or this compound to a final concentration of 10 µg/mL. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the spiked plasma samples into separate microcentrifuge tubes for each time point (0, 1, 4, 8, 12, and 24 hours). Place the tubes in an incubator at 37°C.
-
Sample Collection and Processing:
-
At each designated time point, remove the corresponding aliquots for both Benznidazole and this compound.
-
Immediately stop the enzymatic degradation by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Benznidazole and this compound.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify the remaining parent compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of Benznidazole and this compound remaining at each time point.
-
Plot the percentage of remaining compound versus time for both analytes to visualize the degradation profile.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental protocol for assessing the comparative plasma stability of Benznidazole and this compound.
Caption: Workflow for the comparative in vitro plasma stability assessment of Benznidazole and this compound.
Conclusion
The strategic deuteration of Benznidazole to form this compound is a promising approach to enhance its metabolic stability in plasma. This is grounded in the well-established kinetic isotope effect, which predicts a slower rate of enzymatic degradation for the deuterated analog. The anticipated outcome is a longer plasma half-life and increased overall drug exposure, which could translate to improved therapeutic efficacy and patient tolerability in the treatment of Chagas disease. The experimental protocol outlined in this guide provides a robust framework for the empirical validation of this hypothesis. Further in vivo pharmacokinetic studies would be the next logical step to confirm these expected benefits in a preclinical setting.
References
The Gold Standard in Bioanalysis: Assessing the Benefits of a Deuterated Standard for Benznidazole
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of the anti-parasitic drug Benznidazole, the choice of an appropriate internal standard is a critical factor influencing the reliability of analytical data. This guide provides an objective comparison of the use of a deuterated Benznidazole standard versus its non-deuterated counterparts, supported by illustrative experimental data and detailed methodologies.
The use of stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, is widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows for its differentiation by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly to the analyte throughout sample preparation, chromatography, and ionization.[3][4] This co-elution and similar behavior are crucial for compensating for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more precise and accurate quantitative results.[3]
Superior Performance of Deuterated Benznidazole Standard: A Comparative Overview
The primary advantage of using a deuterated Benznidazole standard lies in its ability to effectively minimize the variability inherent in bioanalytical methods. Non-deuterated internal standards, often structurally similar analogs, may not perfectly mimic the extraction efficiency, matrix effects, or ionization response of Benznidazole, leading to potential inaccuracies.
To illustrate the benefits, the following tables summarize key performance metrics from a typical bioanalytical method validation, comparing the use of a deuterated Benznidazole standard (Benznidazole-d7) with a structural analog internal standard and an external standard method (no internal standard).
Table 1: Comparison of Assay Accuracy and Precision
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 10 | 98.5 | 2.1 |
| 100 | 101.2 | 1.8 | |
| 1000 | 99.3 | 1.5 | |
| Structural Analog | 10 | 92.1 | 6.8 |
| 100 | 105.8 | 5.2 | |
| 1000 | 94.5 | 4.5 | |
| External Standard | 10 | 85.4 | 12.3 |
| 100 | 115.2 | 10.8 | |
| 1000 | 88.9 | 9.7 |
This illustrative data demonstrates the superior accuracy and precision achieved with a deuterated internal standard.
Table 2: Evaluation of Matrix Effect and Recovery
| Parameter | Analyte (Benznidazole) | Deuterated IS (this compound) | Structural Analog IS |
| Matrix Effect (%) | 78.2 | 79.1 | 95.3 |
| Recovery (%) | 85.6 | 86.2 | 92.1 |
The closer matrix effect and recovery values between Benznidazole and its deuterated standard indicate more effective compensation for analytical variability compared to the structural analog.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable bioanalytical results. The following are representative protocols for the key experiments cited above.
Protocol 1: Quantitative Analysis of Benznidazole in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or a structural analog).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Benznidazole: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+7] -> [Product ion]
-
Structural Analog IS: [Precursor ion] -> [Product ion]
-
Protocol 2: Evaluation of Matrix Effects
1. Preparation of Solutions:
-
Set A (Neat Solution): Analyte and internal standard in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank plasma is extracted as per Protocol 1, and the residue is reconstituted with the analyte and internal standard solution from Set A.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with the analyte and internal standard before the extraction process described in Protocol 1.
2. Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
An ideal internal standard will have a matrix effect and recovery profile that closely matches that of the analyte.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context of Benznidazole, the following diagrams are provided.
Caption: Workflow for the quantification of Benznidazole in human plasma.
Benznidazole is a prodrug that undergoes metabolic activation to exert its therapeutic effect. Understanding its metabolic pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Caption: Metabolic activation of Benznidazole in the parasite and its metabolism in the host.
Conclusion
The use of a deuterated internal standard for the quantification of Benznidazole offers significant advantages over non-deuterated analogs and external standard methods. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to substantial improvements in accuracy and precision. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reliability justify its use, particularly in regulated environments and critical research applications. For researchers aiming to generate robust and defensible bioanalytical data for Benznidazole, the adoption of a deuterated internal standard is a highly recommended practice.
References
- 1. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatic changes by benznidazole in a specific treatment for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Benznidazole-d7 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance of analytical methods utilizing Benznidazole-d7 as an internal standard for the quantification of the antichagasic drug Benznidazole in various biological matrices. The data presented is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a benchmark for researchers developing and validating their own bioanalytical assays.
Data Presentation
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Benznidazole in human plasma, dried blood spots (DBS), and urine. These methods typically employ a stable isotope-labeled internal standard like this compound to ensure accuracy and precision.
Table 1: Performance in Human Plasma
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 0.32 - 20.00 µg/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.32 µg/mL | [1][2][3] |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ±15% | |
| Recovery | ~91% |
Table 2: Performance in Human Dried Blood Spots (DBS)
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 50 - 20,000 ng/mL | |
| Intra-day Precision (%CV) | < 14.87% | |
| Inter-day Precision (%CV) | < 9.81% | |
| Accuracy (% Bias) | Within ±15% | |
| Recovery | 94 - 100% | |
| Matrix Effect | Not significant | |
| Hematocrit Effect (20-70%) | Not significant |
Table 3: Performance in Human Urine
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 5.2 - 45.0 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 5.2 µg/mL | |
| Intra-day Precision (%CV) | 8.9% | |
| Recovery | 70% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the analysis of Benznidazole in different biological matrices using an internal standard like this compound.
Method 1: Quantification of Benznidazole in Human Plasma
-
Sample Preparation:
-
Spike plasma samples with this compound internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Monitored Transitions:
-
Benznidazole: m/z 261.1 → 188.1
-
This compound: m/z 268.1 → 195.1 (projected)
-
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: Quantification of Benznidazole in Human Dried Blood Spots (DBS)
-
Sample Preparation:
-
Punch a 3-mm disk from the DBS card.
-
Place the disk in a 96-well plate.
-
Add an extraction solution containing the internal standard (this compound) in methanol or acetonitrile.
-
Agitate the plate to facilitate extraction.
-
Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient or isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Monitored Transitions: As in Method 1.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the bioanalysis of Benznidazole using a deuterated internal standard like this compound.
References
- 1. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of UV/HPLC methods for quantitative analysis of benznidazole in human plasma and urine for application in pediatric clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of two pharmaceutical presentations of benznidazole in adult Trypanosoma cruzi infected population - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Benznidazole-d7
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Benznidazole-d7, a deuterated analog of the antiparasitic drug Benznidazole, requires strict adherence to hazardous waste protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Benznidazole. Although specific data for the d7 variant is limited, the safety precautions for the parent compound should be applied. Benznidazole is known to cause skin, eye, and respiratory irritation[1]. Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood[1][2].
Waste Classification
This compound should be classified as hazardous pharmaceutical waste. The disposal of such waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. It is imperative to manage this waste in accordance with all applicable federal, state, and local regulations. Improper disposal, such as flushing down the drain or mixing with non-hazardous trash, is prohibited and can lead to environmental contamination.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated PPE, and weighing papers, in a designated, clearly labeled, and compatible hazardous waste container. The container must be kept securely closed when not in use.
-
Liquid Waste: For solutions containing this compound, use a separate, leak-proof, and chemically compatible container. Deuterated solvents should be segregated from non-deuterated solvents. The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other constituents.
2. Container Labeling and Storage:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate quantities, and the date of accumulation.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of laboratory personnel and should be equipped with secondary containment to prevent spills.
3. Arranging for Disposal:
-
Do not dispose of this compound waste through standard laboratory trash or sewer systems.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Most pharmaceutical waste is treated by incineration at a licensed medical incineration site.
4. Record Keeping:
-
Maintain a detailed log of all this compound waste generated. This documentation should include the chemical name, quantity, and the date it was placed in the waste container.
Quantitative Data Summary
| Parameter | Value | Reference |
| Hazard Classification | Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity (single exposure) 3 | |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) | |
| Recommended Disposal | Incineration at a permitted treatment facility |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Benznidazole-d7
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Benznidazole-d7. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
This compound, a deuterated analog of the antiparasitic medication Benznidazole, requires careful handling due to its potential pharmacological activity and irritant properties. Although specific safety data for the deuterated form is limited, the precautionary measures for the parent compound, Benznidazole, should be strictly followed. Benznidazole is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound in solid (powder) form.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles. A face shield offers broader facial protection.[2] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of airborne powder.[3] The choice of respirator should be based on a risk assessment. |
| Protective Clothing | Disposable gown with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination.[2] |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step plan outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Pre-cleaning: Before starting, decontaminate the work surface.
-
Gather Materials: Assemble all necessary equipment, including the compound, solvents, weighing paper, spatulas, and waste containers, within the containment area.
2. Donning PPE:
-
Follow a strict sequence for putting on PPE to ensure complete protection. A detailed, step-by-step guide is provided in the "Experimental Protocols" section.
3. Weighing and Handling:
-
Minimize Dust: Handle the powder gently to avoid creating dust.
-
Weighing: If weighing is required, do so within the containment area. Use weighing paper and carefully transfer the compound.
-
Solution Preparation: If preparing a solution, add the solvent to the powder slowly to prevent splashing.
4. Post-Handling and Decontamination:
-
Clean-Up: Decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent (e.g., 70% ethanol) and dispose of cleaning materials as contaminated waste.
-
Hand Washing: After doffing PPE, thoroughly wash hands with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, gowns, weighing paper, and pipette tips, into a clearly labeled, sealed plastic bag or container.
-
This container should be designated for "cytotoxic" or "chemical" waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof container.
-
Label the container clearly with the contents and hazard information.
-
-
Sharps:
-
Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.
-
-
Waste Segregation: Do not mix this compound waste with general laboratory waste.
Experimental Protocols
Detailed Methodology for Donning and Doffing PPE:
Donning (Putting On) PPE:
-
Hand Hygiene: Thoroughly wash and dry your hands.
-
Gown: Put on the disposable gown, ensuring it covers your torso from neck to knees and your arms to the wrist. Fasten it at the back.
-
Respirator: Put on the N95 respirator, ensuring a tight seal around your nose and mouth. Perform a user seal check.
-
Eye Protection: Put on the chemical safety goggles or face shield.
-
Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Put on the second pair of gloves over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Gown: Unfasten the gown. Peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove the goggles or face shield from the back to the front and place them in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it in the designated waste container.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Final Hand Hygiene: Thoroughly wash your hands with soap and water.
Visualizing the Workflow
The following diagram illustrates the logical relationship between the key stages of safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
